3-Bromo-2-(trifluoromethyl)thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3S/c6-3-1-2-10-4(3)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEYJGSTKDPCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650149 | |
| Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924818-17-7 | |
| Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924818-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-(trifluoromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)thiophene for Researchers and Drug Development Professionals
Central Islip, NY – December 28, 2025 – 3-Bromo-2-(trifluoromethyl)thiophene, a key building block in medicinal chemistry, is gaining significant attention for its role in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its utility in the development of targeted therapies, particularly kinase inhibitors.
Core Compound Identification and Properties
CAS Number: 924818-17-7
This compound is a halogenated and trifluoromethylated thiophene derivative. The presence of the trifluoromethyl group significantly influences the electronic properties of the thiophene ring, enhancing its metabolic stability and lipophilicity, which are desirable characteristics in drug design.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₅H₂BrF₃S |
| Molecular Weight | 231.03 g/mol |
| CAS Number | 924818-17-7 |
| Appearance | Not specified (typically a liquid) |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1] |
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached in a multi-step process, beginning with the synthesis of the precursor 2-(trifluoromethyl)thiophene, followed by a regioselective bromination at the 3-position.
Step 1: Synthesis of 2-(Trifluoromethyl)thiophene
A common method for the synthesis of 2-(trifluoromethyl)thiophene involves the reaction of a suitable thiophene precursor with a trifluoromethylating agent.
Materials:
-
2-Iodothiophene
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Potassium fluoride (KF) or Cesium fluoride (CsF)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Apparatus for distillation
Procedure:
-
To a dry three-necked flask under an inert atmosphere, add 2-iodothiophene and the fluoride salt (e.g., KF).
-
Add anhydrous DMF to the flask and stir the mixture.
-
Add trifluoromethyltrimethylsilane (TMSCF₃) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2-(trifluoromethyl)thiophene.
Step 2: Regioselective Bromination to Yield this compound
The electron-withdrawing nature of the trifluoromethyl group at the 2-position directs electrophilic substitution, such as bromination, primarily to the 5-position. To achieve bromination at the 3-position, a directed metalation approach is often necessary.
Materials:
-
2-(Trifluoromethyl)thiophene
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes for reagent transfer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 2-(trifluoromethyl)thiophene in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-BuLi or LDA, dropwise to the cooled solution. The strong base will deprotonate the most acidic proton, which is at the 5-position. To achieve lithiation at the 3-position, specific directing groups or reaction conditions may be required, and optimization is often necessary.
-
After stirring for a specified time at low temperature to ensure complete lithiation, add a solution of the brominating agent (e.g., Br₂ or NBS) in THF dropwise.
-
Allow the reaction to proceed at low temperature for a period of time before gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or distillation to isolate this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The thiophene moiety is a recognized pharmacophore that can act as a bioisosteric replacement for a phenyl ring, often leading to improved metabolic stability and pharmacokinetic properties.
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl, heteroaryl, or vinyl boronic acids or esters.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Role in Kinase Inhibitor Synthesis
Thiophene-containing compounds are prevalent in the development of kinase inhibitors, a major class of targeted cancer therapies. The thiophene scaffold can form crucial interactions within the ATP-binding site of various kinases. By utilizing this compound in Suzuki coupling reactions, medicinal chemists can synthesize libraries of substituted thiophenes to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.
For instance, derivatives of this compound can be used to synthesize analogs of known kinase inhibitors, where the trifluoromethyl-substituted thiophene moiety can modulate the drug's interaction with the target protein and improve its pharmacokinetic profile.
Caption: Simplified signaling pathway illustrating the role of thiophene-based kinase inhibitors.
Conclusion
This compound is a strategically important building block for the synthesis of advanced intermediates in drug discovery. Its unique combination of a reactive bromine atom for cross-coupling reactions and a trifluoromethyl group for enhancing drug-like properties makes it a valuable tool for medicinal chemists. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate its effective use in the research and development of novel therapeutics.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-(trifluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-(trifluoromethyl)thiophene, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document details its known physical and chemical characteristics, outlines plausible synthetic methodologies, and discusses its potential applications based on the general bioactivity of related compounds.
Core Physicochemical Properties
This compound is a halogenated and fluorinated derivative of thiophene. Its structural and electronic properties are significantly influenced by the presence of the bromine atom and the strongly electron-withdrawing trifluoromethyl group.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₂BrF₃S | [1][2] |
| Molecular Weight | 231.03 g/mol | [1] |
| Boiling Point | 160 °C | [1] |
| Density (Predicted) | 1.796 ± 0.06 g/cm³ | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| CAS Number | 924818-17-7 | [1] |
Melting Point: Experimental data for the melting point is not currently available in the cited literature.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be conceptualized based on established methods for the preparation of substituted thiophenes.
Plausible Synthetic Pathway
A likely synthetic route would involve the introduction of the trifluoromethyl group onto a pre-brominated thiophene ring or vice-versa. Given the directing effects of the substituents on the thiophene ring, a multi-step synthesis is probable. One potential approach is the bromination of 2-(trifluoromethyl)thiophene.
Below is a conceptual workflow for the synthesis of this compound.
Reactivity Profile
The reactivity of this compound is dictated by the electronic properties of its substituents. The electron-withdrawing nature of the trifluoromethyl group deactivates the thiophene ring towards electrophilic substitution. Conversely, the bromine atom at the 3-position is susceptible to displacement and can participate in various cross-coupling reactions.
Potential Reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent makes the molecule a suitable substrate for Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position.
-
Lithiation and Subsequent Quench: Halogen-metal exchange using organolithium reagents can be employed to generate a lithiated intermediate, which can then be quenched with various electrophiles to introduce diverse functionalities.
-
Nucleophilic Aromatic Substitution: While the ring is generally deactivated, the presence of the strong electron-withdrawing trifluoromethyl group may facilitate nucleophilic aromatic substitution reactions under certain conditions.
Role in Drug Discovery and Medicinal Chemistry
Thiophene and its derivatives are integral scaffolds in a multitude of commercially available drugs, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[3] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[4]
While there is no specific literature detailing the biological activity of this compound, its structural motifs suggest potential as a building block in the synthesis of novel therapeutic agents. The combination of the thiophene core and the trifluoromethyl group could lead to compounds with interesting pharmacological profiles. Thiophene-containing compounds have been investigated for a broad spectrum of biological activities, including as enzyme inhibitors and antimicrobial agents.[3]
Experimental Protocols: General Methodologies
General Procedure for Suzuki Cross-Coupling
This protocol is a standard method for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
Degassed solvent and water are added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography.
Conclusion
This compound represents a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. Its physicochemical properties are shaped by the interplay of the thiophene ring, the bromo substituent, and the trifluoromethyl group. While specific experimental data and biological activity studies for this compound are limited, its structural features suggest it is a promising scaffold for further investigation. The methodologies outlined in this guide provide a foundation for its synthesis and functionalization, opening avenues for the development of novel compounds with potentially enhanced therapeutic or material properties.
References
3-Bromo-2-(trifluoromethyl)thiophene molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and key data for 3-Bromo-2-(trifluoromethyl)thiophene, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a substituted thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. In this derivative, the thiophene ring is substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 2-position. The presence of the trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the thiophene ring, impacting its reactivity and potential applications.
Molecular Formula: C₅H₂BrF₃S[1][2][3]
Molecular Weight: 231.03 g/mol [1]
The structural representation of this compound is as follows:
Caption: Molecular structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₂BrF₃S | [1][2][3] |
| Molecular Weight | 231.03 g/mol | [1] |
| CAS Number | 924818-17-7 | [1][2] |
| Physical State | Not specified | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the cited literature. However, the synthesis of structurally related brominated and trifluoromethylated thiophenes often involves multi-step reaction sequences. A plausible synthetic approach could involve the introduction of the trifluoromethyl group onto a pre-brominated thiophene precursor or vice versa, utilizing specialized fluorination and bromination reagents. Researchers should consult advanced organic synthesis literature for methodologies applicable to the preparation of poly-substituted thiophenes.
Spectroscopic Data
Specific ¹H and ¹³C NMR spectroscopic data for this compound (CAS 924818-17-7) are not available in the provided search results. For structural confirmation and purity assessment, it is recommended to acquire experimental NMR data. As a reference, the ¹H NMR spectrum of the related compound 3-bromothiophene shows signals in the aromatic region, typically between δ 7.0 and 7.5 ppm. The ¹³C NMR spectrum would be expected to show five distinct signals for the thiophene ring carbons, with their chemical shifts influenced by the bromine and trifluoromethyl substituents.
Safety and Handling
For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling similar organobromine and organofluorine compounds include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Logical Relationships of Key Information
The following diagram illustrates the logical flow of information for characterizing this compound.
Caption: Key informational relationships for this compound.
References
Spectroscopic Analysis of 3-Bromo-2-(trifluoromethyl)thiophene: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Bromo-2-(trifluoromethyl)thiophene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and characterization of fluorinated thiophene derivatives. Due to the limited availability of public domain raw experimental data for this specific compound, this guide presents predicted spectral features based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted ¹H and ¹³C NMR Spectral Data
The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on the known effects of substituents on the thiophene ring and data from related brominated and trifluoromethylated aromatic compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.20 - 7.40 | Doublet | 5.0 - 6.0 |
| H-5 | 7.60 - 7.80 | Doublet | 5.0 - 6.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 | 120 - 125 | Quartet | 270 - 280 (¹JCF) |
| C-3 | 110 - 115 | Singlet | - |
| C-4 | 130 - 135 | Singlet | - |
| C-5 | 128 - 133 | Singlet | - |
| CF₃ | 120 - 125 | Quartet | ~275 (¹JCF) |
Experimental Protocols
While a specific experimental protocol for acquiring the NMR spectra of this compound is not available in the reviewed literature, a general methodology for such an analysis is provided below. This protocol is based on standard practices for NMR spectroscopy of small organic molecules.
General NMR Spectroscopic Analysis Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical acquisition parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same spectrometer, operating at the corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Employ proton decoupling to simplify the spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good quality spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Reference the spectra to the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is currently scarce in the public domain, the provided predictions and standardized protocols offer a robust starting point for spectroscopic characterization and further research endeavors.
Mass Spectrometry Analysis of 3-Bromo-2-(trifluoromethyl)thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-2-(trifluoromethyl)thiophene (C₅H₂BrF₃S). The document details predicted fragmentation patterns, experimental protocols, and quantitative data to aid in the identification and characterization of this compound.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is characterized by the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of similar intensity, separated by two mass units.
The fragmentation of the molecular ion under electron ionization is predicted to proceed through several key pathways, primarily involving the cleavage of the carbon-bromine and carbon-trifluoromethyl bonds, as well as fragmentation of the thiophene ring.
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Major Fragments
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Predicted Relative Abundance | Notes |
| 230 / 232 | [M]⁺˙ | [C₅H₂BrF₃S]⁺˙ | Moderate | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 151 | [M - Br]⁺ | [C₅H₂F₃S]⁺ | High | Represents the loss of a bromine radical, a common fragmentation for brominated compounds. |
| 161 / 163 | [M - CF₃]⁺ | [C₅H₂BrS]⁺ | Moderate to High | Corresponds to the loss of a trifluoromethyl radical. |
| 211 / 213 | [M - F]⁺ | [C₅H₂BrF₂S]⁺ | Low to Moderate | Indicates the loss of a single fluorine atom from the trifluoromethyl group. |
| 69 | [CF₃]⁺ | [CF₃]⁺ | Moderate | The trifluoromethyl cation itself is a stable and commonly observed fragment. |
| 82 | [C₄H₂S]⁺˙ | [C₄H₂S]⁺˙ | Low | A fragment resulting from the cleavage of the thiophene ring. |
Proposed Fragmentation Pathway
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation reactions to yield more stable daughter ions. The primary proposed fragmentation pathways are illustrated in the diagram below.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
3.1. Sample Preparation
-
Prepare a stock solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare working solutions with concentrations ranging from 1 to 100 µg/mL.
3.2. Instrumentation and Parameters
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.
-
Gas Chromatograph: A GC system with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
3.3. Data Acquisition and Analysis
-
Inject a solvent blank to ensure the cleanliness of the system.
-
Inject the prepared sample solutions.
-
Acquire the mass spectra of the eluting peaks.
-
Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and data in Table 1.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.
In-Depth Technical Safety Guide: 3-Bromo-2-(trifluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Chemical Identifier: 3-Bromo-2-(trifluoromethyl)thiophene CAS Number: 924818-17-7 Molecular Formula: C₅H₂BrF₃S Molecular Weight: 231.03 g/mol
This technical guide provides a comprehensive overview of the safety data for this compound, synthesized for an audience of researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound, this guide presents the known hazard classifications and details the standardized experimental protocols used to determine such hazards.
Hazard Identification and Classification
This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and its effects on health, including irritation and potential harm if swallowed.
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour[1] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
GHS Pictograms:
Flame, Exclamation mark, Health Hazard
Signal Word: Danger[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the Safety Data Sheet and includes measures for prevention, response, storage, and disposal. Key precautions include avoiding breathing vapors, washing hands thoroughly after handling, using non-sparking tools, and wearing protective gloves, clothing, and eye/face protection. In case of exposure, specific first-aid measures should be followed.
Physicochemical and Toxicological Data
Quantitative experimental data for this compound is not extensively available in published literature or standard safety data sheets. The following tables summarize the available information.
Physical and Chemical Properties
| Property | Value |
| State | Liquid |
| Appearance | No data available |
| Odor | No data available |
| Boiling Point | No data available |
| Density | No data available |
| Flash Point | No data available |
| Solubility | No data available |
Toxicological Data
| Test | Endpoint | Value |
| Acute Oral Toxicity | LD50 | No data available |
| Acute Dermal Toxicity | LD50 | No data available |
| Acute Inhalation Toxicity | LC50 | No data available |
| Skin Corrosion/Irritation | - | Causes skin irritation |
| Serious Eye Damage/Irritation | - | Causes serious eye irritation |
Note: The absence of specific values (e.g., LD50, LC50) indicates that this data was not found in the reviewed safety data sheets.
Experimental Protocols
The following are detailed methodologies for the key experiments that form the basis of the GHS hazard classifications assigned to this compound. These are based on internationally recognized OECD guidelines.
Flammability (H226)
Test Guideline: UN Manual of Tests and Criteria, Part III, Section 32. Principle: This test determines the flash point of a liquid, which is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For GHS Category 3, the flash point is between 23°C and 60°C. Methodology:
-
A sample of the liquid is placed in a closed-cup apparatus (e.g., Pensky-Martens or Abel).
-
The sample is slowly heated at a constant rate.
-
An ignition source is periodically introduced into the vapor space above the liquid.
-
The temperature at which a flash is observed is recorded as the flash point.
Acute Oral Toxicity (H302)
Test Guideline: OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. Principle: This method is used to assess the acute toxic effects of a substance when administered orally. "Harmful if swallowed" corresponds to an LD50 range of 300 to 2000 mg/kg body weight. Methodology:
-
A single sex of rodent (typically female rats) is used.
-
Following a sighting study to determine the appropriate starting dose, the substance is administered orally by gavage at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Animals are observed for signs of toxicity and mortality for up to 14 days.
-
The classification is determined by the dose level at which evident toxicity or mortality is observed.
Skin Irritation (H315)
Test Guideline: OECD Test Guideline 404: Acute Dermal Irritation/Corrosion. Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin. Methodology:
-
The test substance is applied to a small area of shaved skin on an albino rabbit.
-
The treated area is covered with a gauze patch for a 4-hour exposure period.
-
After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours).
-
The severity of the skin reactions is scored. A mean score of ≥ 2.3 and < 4.0 for erythema/eschar or for edema is indicative of skin irritation (Category 2).[2]
Serious Eye Irritation (H319)
Test Guideline: OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Principle: This test assesses the potential of a substance to produce reversible changes in the eye. Methodology:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit.
-
The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
The ocular reactions are scored. For a Category 2A classification, the substance produces a positive response in at least two of three tested animals of corneal opacity ≥ 1, iritis ≥ 1, conjunctival redness ≥ 2, or conjunctival oedema ≥ 2, which fully reverses within an observation period of 21 days.[3]
Respiratory Irritation (H335)
Test Guideline: GHS criteria based on human experience or supportive animal data (e.g., from OECD Test Guideline 403: Acute Inhalation Toxicity). Principle: This classification is based on evidence that the substance can cause reversible inflammation and impairment of the respiratory tract after a single exposure. Methodology:
-
Human Data: Evidence from occupational or accidental exposure showing respiratory irritation.
-
Animal Data: Rodents are exposed to the substance via inhalation for a defined period (typically 4 hours).
-
Observations include clinical signs of respiratory irritation (e.g., altered breathing patterns, nasal discharge).
-
Histopathological examination of the respiratory tract may be conducted to assess for reversible inflammatory changes.
Visualized Safety Information
The following diagrams provide a visual representation of the hazard classification and recommended response actions for this compound.
Caption: GHS Hazard Classification and Corresponding Pictograms.
References
Hazards and handling precautions for 3-Bromo-2-(trifluoromethyl)thiophene
An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)thiophene: Hazards and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the hazards, handling precautions, and emergency procedures associated with this compound (CAS No: 924818-17-7). The information is intended to ensure the safe use of this compound in a laboratory and research setting.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following tables summarize its GHS classification and associated precautionary statements.
Table 1: GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
|
| Danger [1] | H226: Flammable liquid and vapour.[1] H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Table 2: GHS Precautionary Statements
| Category | Code | Statement |
| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] | |
| P264 | Wash hands thoroughly after handling.[3] | |
| P270 | Do not eat, drink or smoke when using this product.[3] | |
| P271 | Use only outdoors or in a well-ventilated area.[2][3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | |
| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] |
| P302+P352 | IF ON SKIN: Wash with plenty of water and soap.[3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
Table 3: Physical and Chemical Properties
| Property | Value |
| CAS Number | 924818-17-7[1][4] |
| Molecular Formula | C5H2BrF3S[4][5] |
| Molecular Weight | 231.03 g/mol [4] |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Flash Point | Data not available (Note: Classified as a flammable liquid)[1] |
| Density | Data not available |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere[4] |
Safe Handling and Storage
Proper handling and storage are critical to minimize risk. The following workflow outlines the necessary steps for safely managing this chemical in a research environment.
Caption: Workflow for safe handling of this compound.
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][6][7]
-
Ignition Sources: Ensure all sources of ignition such as open flames, sparks, and hot surfaces are removed from the handling area.[6][7] Use explosion-proof electrical and lighting equipment.[7]
-
Static Discharge: Take precautionary measures against static discharge. Use non-sparking tools and ensure containers and receiving equipment are properly grounded and bonded.[7]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Always inspect gloves before use.[6] A lab coat or flame-retardant antistatic protective clothing is required.[6][8]
-
Respiratory Protection: If working outside of a fume hood or if vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from heat and direct sunlight.[6][7] Recommended storage temperature is 2-8°C under an inert atmosphere.[4]
-
Incompatible Materials: Avoid contact with strong reducing agents, bases, and oxidizing agents.[7]
Experimental Protocols: Emergency Procedures
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[6][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: Vapors may form explosive mixtures with air.[8] Hazardous decomposition products can include hydrogen fluoride, hydrogen bromide, and oxides of carbon and sulfur in a fire.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
The logical flow for responding to a spill is detailed in the diagram below.
References
- 1. chemical-label.com [chemical-label.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 924818-17-7|this compound|BLD Pharm [bldpharm.com]
- 5. PubChemLite - this compound (C5H2BrF3S) [pubchemlite.lcsb.uni.lu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
An In-depth Technical Guide to the Reactivity and Stability of the 3-Bromo-2-(trifluoromethyl)thiophene Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(trifluoromethyl)thiophene is a halogenated and fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique substitution pattern of the thiophene ring, featuring a bromine atom at the 3-position and a potent electron-withdrawing trifluoromethyl group at the 2-position, imparts distinct reactivity and stability characteristics. This guide provides a comprehensive overview of the chemical behavior of this versatile building block, including its synthesis, reactivity in key cross-coupling and lithiation reactions, and its overall stability. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities. Thiophene-containing molecules are recognized as privileged scaffolds in drug discovery, with numerous FDA-approved drugs featuring this heterocycle. The inclusion of a trifluoromethyl group can further enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
Synthesis of this compound
The synthesis of this compound is not as straightforward as the direct bromination of 2-(trifluoromethyl)thiophene, as electrophilic substitution on the thiophene ring preferentially occurs at the 5-position. A common strategy to achieve the desired 3-bromo isomer involves a multi-step sequence, often starting from a pre-functionalized thiophene. While a definitive, high-yielding, and widely adopted protocol for the specific synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 3-bromothiophene.[1][2][3][4] This typically involves the initial synthesis of a polysubstituted thiophene followed by selective dehalogenation or functional group manipulation.
A general workflow for the synthesis of substituted bromothiophenes is depicted below:
Caption: A generalized workflow for synthesizing substituted bromothiophenes.
Reactivity of the this compound Ring
The reactivity of this compound is dominated by the interplay between the bromine atom at a β-position and the strongly electron-withdrawing trifluoromethyl group at an adjacent α-position. This substitution pattern significantly influences the electron density of the thiophene ring and the nature of the carbon-bromine bond.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the case of this compound, the electron-withdrawing trifluoromethyl group is expected to decrease the electron density of the thiophene ring, potentially making the oxidative addition of palladium to the C-Br bond more challenging compared to unsubstituted 3-bromothiophene.[5] However, with modern palladium catalysts and ligands, efficient coupling is still achievable.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes
| Entry | Bromothiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[6] |
| 2 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[6] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Lithiation and Metal-Halogen Exchange
Lithiation of this compound via metal-halogen exchange with an organolithium reagent, such as n-butyllithium, is a key transformation to generate a potent nucleophile at the 3-position. The resulting 2-(trifluoromethyl)-3-thienyllithium can then be quenched with various electrophiles to introduce a wide range of functional groups. The electron-withdrawing trifluoromethyl group is expected to acidify the proton at the 5-position, making competitive deprotonation a potential side reaction. Therefore, carrying out the lithium-halogen exchange at low temperatures is crucial for selectivity.[6]
Table 2: Typical Conditions for Lithiation of 3-Bromothiophene
| Lithiating Agent | Solvent | Temperature (°C) | Time | Electrophile |
| n-BuLi (1.1 eq.) | Anhydrous THF | -78 | 30-60 min | Various (e.g., DMF, aldehydes, ketones)[6] |
Note: This data is for 3-bromothiophene. For this compound, careful optimization of conditions may be necessary to favor lithium-halogen exchange over deprotonation.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.0-1.2 eq.) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq.) dropwise at -78 °C. Allow the reaction to stir at this temperature for a specified time before gradually warming to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: Purify the crude product by flash column chromatography.[6]
Caption: A workflow diagram for the lithiation and subsequent electrophilic quench of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the electron-deficient nature of the this compound ring may present challenges for the oxidative addition step. The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the amination of less reactive aryl bromides.[7][8][9]
Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) |
| General Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 |
Note: These are general conditions and would require optimization for this compound. The choice of ligand and base is critical for achieving good yields.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.5-2.0 eq.) in a reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring for the required time.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by chromatography.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Stability of the this compound Ring
The stability of the this compound ring is influenced by the inherent aromaticity of the thiophene core and the electronic effects of its substituents.
-
Chemical Stability:
-
Acidic Conditions: The thiophene ring is generally stable to acidic conditions, although strong, hot acids can lead to polymerization or degradation.[10] The electron-withdrawing trifluoromethyl group will deactivate the ring towards electrophilic attack, thus increasing its stability in the presence of electrophiles and strong acids.
-
Basic Conditions: The thiophene ring is generally stable towards nucleophilic attack under basic conditions. However, the presence of the bromine atom allows for nucleophilic aromatic substitution under harsh conditions or, more commonly, through transition metal catalysis. The protons on the thiophene ring, particularly at the 5-position, will be more acidic due to the inductive effect of the trifluoromethyl group, and thus susceptible to deprotonation by strong bases.
-
Stability to Reductive and Oxidative Conditions: The thiophene ring is generally stable to many reducing agents. However, it can be susceptible to oxidation at the sulfur atom, especially with strong oxidizing agents, which can lead to the formation of sulfoxides or sulfones.
-
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules. Its reactivity is characterized by the C-Br bond at the 3-position, which can be functionalized through a variety of transition metal-catalyzed cross-coupling reactions and lithium-halogen exchange. The presence of the electron-withdrawing trifluoromethyl group at the 2-position modulates the reactivity of the thiophene ring, generally making it less susceptible to electrophilic attack but activating the ring protons towards deprotonation by strong bases. A thorough understanding of these reactivity patterns is crucial for the successful application of this compound in the development of novel pharmaceuticals and functional materials. Further research into the specific reaction conditions and substrate scope for this particular scaffold will undoubtedly expand its utility in synthetic chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Electronic properties of trifluoromethyl-substituted thiophenes
An In-depth Technical Guide to the Electronic Properties of Trifluoromethyl-Substituted Thiophenes
Introduction
Thiophene-based materials are cornerstones in the field of organic electronics, valued for their versatile chemistry and excellent electronic properties which make them suitable for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2] The strategic functionalization of the thiophene ring is a critical method for fine-tuning its electronic characteristics to meet the demands of specific applications. The trifluoromethyl (CF₃) group, a potent electron-withdrawing substituent, has garnered significant attention for its ability to profoundly modify the electronic landscape of the thiophene core. This guide provides a comprehensive overview of the electronic properties of trifluoromethyl-substituted thiophenes, detailing their synthesis, characterization, and the fundamental impact of CF₃ functionalization.
Core Concept: The Inductive Effect of the Trifluoromethyl Group
The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect) on the thiophene ring. This is due to the high electronegativity of the fluorine atoms, which pull electron density away from the aromatic system. This modification has a direct and predictable impact on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The primary consequence of this electron withdrawal is the stabilization (lowering of energy) of both the HOMO and LUMO levels.[3] Lowering the HOMO level can enhance the material's stability against oxidation in air, a crucial factor for device longevity. Concurrently, lowering the LUMO level can facilitate electron injection and transport, making these materials candidates for n-type semiconductors.[4] The modulation of these energy levels directly influences the material's bandgap, electrochemical behavior, and optical absorption properties.
Quantitative Data on Electronic Properties
The electronic and optical properties of thiophene derivatives are significantly altered by CF₃ substitution. The following tables summarize key quantitative data from experimental and computational studies.
Table 1: Frontier Molecular Orbital Energies (Data derived from Density Functional Theory (DFT) calculations and electrochemical measurements)
| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Thiophene (calculated) | -6.35 | -0.23 | 6.12 | [5] |
| 5,5'-diphenyl-2,2'-bithiophene (PTTP) | -4.76 | -1.96 | 2.80 | [3] |
| Trifluoromethyl-substituted PTTP | Lowered | Lowered | ~2.70 | [3] |
| Fused Thiophene Derivatives (general) | Varies | Varies | 2.2 - 2.8 | [6] |
Table 2: Electrochemical Properties (Data derived from Cyclic Voltammetry)
| Compound/System | Oxidation Onset (V) | Reduction Potential (V) | Methodological Context |
| Thiophene Monomers | ~1.6 - 2.0 | Not typically observed | Potential window of -0.6 to 2.0 V vs. reference.[7] |
| Substituted Terthiophenes | Varies with substituent | Varies with substituent | Measured in CH₂Cl₂/0.1 M TEAPF₆.[8] |
| CF₃-Substituted Diarylethenes | Oxidation potential is increased | Reduction potential is less affected | Indicative of HOMO level stabilization.[9] |
Table 3: Spectroscopic Properties (Data derived from UV-Vis Spectroscopy)
| Compound/System | Absorption Maxima (λₘₐₓ) | Solvent | Effect of CF₃ Group | Reference |
| Dithienylethenes (non-CF₃) | Varies | Acetonitrile | - | [9] |
| Dithienylethenes (with CF₃) | Hypsochromic shift (blue shift) | Acetonitrile | CF₃ substitution can decrease conjugation. | [9] |
| Thiophene Oligomers | Varies by length | Dichloromethane | Protonated species show distinct spectra. | [10][11] |
Experimental Protocols
The characterization of trifluoromethyl-substituted thiophenes relies on a combination of electrochemical, spectroscopic, and computational methods.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Objective: To measure the redox potentials and assess the electrochemical stability of the compound.
-
Instrumentation: A three-electrode electrochemical cell connected to a potentiostat.
-
Electrodes:
-
Working Electrode: Platinum (Pt) disk or glassy carbon electrode.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum (Pt) wire.
-
-
Procedure:
-
Prepare a solution of the sample (typically 1-2 mM) in an appropriate solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[12]
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Immerse the electrodes in the solution and maintain an inert atmosphere.
-
Scan the potential within a defined window (e.g., from -2.0 V to +2.0 V) at a specific scan rate (e.g., 100 mV/s).[8]
-
Record the resulting current as a function of the applied potential. The potential at the onset of the oxidation peak is used to calculate the HOMO energy, while the onset of the reduction peak corresponds to the LUMO energy.
-
Calibrate the potentials using an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[13]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule and determine the optical bandgap.
-
Objective: To measure the absorption spectrum and determine the wavelength of maximum absorption (λₘₐₓ) and the optical bandgap.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform, dichloromethane, or acetonitrile).[9][14]
-
Use a quartz cuvette with a defined path length (typically 1 cm).
-
Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Fill a cuvette with the sample solution and place it in the spectrophotometer.
-
Measure the absorbance of the sample over a range of wavelengths (e.g., 200-800 nm).
-
The optical bandgap (E_g) can be estimated from the onset of the lowest energy absorption band using the equation E_g = 1240 / λ_onset, where λ_onset is the wavelength at which absorption begins.
-
Computational Chemistry (Density Functional Theory - DFT)
DFT is a computational method used to model the electronic structure of molecules, providing theoretical values for HOMO/LUMO energies and predicting molecular geometries.
-
Objective: To calculate the frontier molecular orbital energies, electron density distribution, and theoretical absorption spectra.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
General Workflow:
-
Structure Optimization: The molecular geometry of the trifluoromethyl-substituted thiophene is optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).[6][15]
-
Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals, including HOMO and LUMO.
-
Spectral Simulation (Optional): Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing insights into the nature of electronic transitions.[6]
-
Visualizations: Pathways and Workflows
Caption: Impact of CF₃ substitution on thiophene electronic properties.
Caption: Experimental workflow for characterizing CF₃-thiophenes.
Caption: A general synthetic pathway for CF₃-substituted thiophenes.
Conclusion
The introduction of trifluoromethyl groups is a powerful strategy for modulating the electronic properties of thiophene-based materials. The strong inductive effect of the CF₃ group effectively lowers both HOMO and LUMO energy levels, which can lead to enhanced ambient stability and improved electron transport characteristics. This makes CF₃-substituted thiophenes highly attractive for a range of applications in organic electronics and has implications for drug development where tuning electronic properties can affect molecular interactions. The combination of electrochemical analysis, spectroscopy, and computational modeling provides a robust framework for understanding and predicting the behavior of these advanced materials, paving the way for the rational design of next-generation organic electronic devices.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Thiophene-fused polyaromatics: synthesis, columnar liquid crystal, fluorescence and electrochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Thiophenes and Their Analogues [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure of P3HT crystals, thin films, and solutions by UV/Vis spectral analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a five-membered sulfur-containing aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as benzene, have made it a cornerstone in the design of novel therapeutic agents. Thiophene derivatives exhibit a remarkable breadth of pharmacological activities, leading to their successful development as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive review of the role of thiophene derivatives in these key therapeutic areas, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity of Thiophene Derivatives
Thiophene-based compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and topoisomerases to the disruption of microtubule dynamics.
Mechanism of Action: Targeting Kinases and Microtubules
A prominent strategy in the development of thiophene-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain thiophene derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[1][2][3][4][5] By blocking VEGFR-2, these compounds can effectively starve tumors and inhibit their growth and metastasis.
Another important anticancer mechanism of thiophene derivatives is the disruption of microtubule polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their dynamic assembly and disassembly are critical for the formation of the mitotic spindle. Thiophene-containing molecules have been shown to bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8][9][10][11]
Quantitative Data: Anticancer Activity of Thiophene Derivatives
The anticancer potency of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for representative thiophene-based compounds with kinase and tubulin polymerization inhibitory activity.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 13g | PI3Kα/mTOR | A549 (Lung) | 0.20 ± 0.05 | [12] |
| MCF-7 (Breast) | 1.25 ± 0.11 | [12] | ||
| Hela (Cervical) | 1.03 ± 0.24 | [12] | ||
| 4c | VEGFR-2/AKT | HepG2 (Liver) | 3.023 | [13] |
| PC-3 (Prostate) | 3.12 | [13] | ||
| 3b | VEGFR-2/AKT | HepG2 (Liver) | 3.105 | [13] |
| PC-3 (Prostate) | 2.15 | [13] | ||
| 5b | Tubulin Polymerization | HT29 (Colon) | 2.61 ± 0.34 | [8] |
| BU17 | Tubulin Polymerization/WEE1 Kinase | A549 (Lung) | Varies by cell line | [6] |
| 2b | Tubulin Polymerization | Hep3B (Liver) | 5.46 | [14] |
| 2d | Tubulin Polymerization | Hep3B (Liver) | 8.85 | [14] |
| 2e | Tubulin Polymerization | Hep3B (Liver) | 12.58 | [14] |
Experimental Protocols
This protocol describes a general method for determining the in vitro inhibitory activity of thiophene derivatives against VEGFR-2 kinase.
-
Reagents and Materials: Recombinant human VEGFR-2, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and the test compounds.
-
Assay Procedure:
-
The kinase, substrate, and various concentrations of the test compound are incubated together in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or radioactivity. The IC50 value is then calculated from the dose-response curve.[13]
-
This fluorescence-based assay measures the effect of test compounds on tubulin polymerization in real-time.
-
Reagents and Materials: Purified tubulin, GTP, tubulin polymerization buffer, and a fluorescent reporter that binds to polymerized microtubules.
-
Assay Procedure:
-
A master mix of tubulin and GTP is prepared on ice.
-
The test compound at various concentrations is added to a 96-well plate.
-
The tubulin/GTP master mix is added to each well to initiate polymerization.
-
The plate is immediately placed in a pre-warmed plate reader, and fluorescence intensity is measured over time.
-
Inhibitors of polymerization will show a reduced rate and extent of fluorescence increase. The IC50 value can be determined by plotting the fluorescence intensity against the compound concentration.[8]
-
Signaling Pathway Diagrams
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Posttranslational Modifications of Tubulin: Pathways to Functional Diversity of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 12. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]
A Technical Guide to Theoretical and Computational Studies of Substituted Thiophenes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted thiophenes are a cornerstone in medicinal chemistry, recognized as privileged pharmacophores due to their diverse biological activities.[1][2] Their electron-rich nature and bioisosteric properties allow them to interact effectively with a wide range of biological targets.[1][3] Computational and theoretical studies have become indispensable tools for accelerating the discovery and optimization of thiophene-based drug candidates, providing deep insights into their structure-activity relationships (SAR).[1] This guide details the core computational methodologies, presents key quantitative data, and outlines relevant experimental protocols for the validation of in silico findings.
Core Computational Methodologies
Modern drug discovery leverages a variety of computational approaches to design and screen novel thiophene derivatives. These methods facilitate the identification and optimization of lead compounds by predicting their interactions with biological targets.[1]
1.1. Quantum Chemical Calculations
Quantum chemical studies are fundamental to understanding the intrinsic electronic properties of substituted thiophenes. Methods like Density Functional Theory (DFT) are employed to calculate molecular geometries, electronic configurations, and properties that govern molecular interactions.[4][5]
Key parameters derived from these calculations include:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity and stability.[6][7] A smaller energy gap often correlates with higher reactivity.
-
Molecular Electrostatic Potential (ESP): ESP maps reveal the charge distribution within a molecule, identifying electron-rich and electron-poor regions that are critical for intermolecular interactions, such as hydrogen bonding.[8]
-
Dipole Moment: This parameter influences a compound's solubility and its ability to cross biological membranes.[9]
DFT calculations, often using the B3LYP exchange-correlation functional with a 6-31G(d) basis set, are widely used to optimize molecular structures and predict these electronic properties.[5][10]
1.2. Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand (thiophene derivative) when it interacts with a target protein.[11][12] This method is instrumental in structure-based drug design (SBDD).[1] Docking simulations help elucidate the binding mode, identify key amino acid interactions, and rank potential drug candidates based on their docking scores.[2][13] For instance, docking studies have been used to identify thiophene derivatives as potent inhibitors of targets like lactate dehydrogenase (LDH) and tubulin.[2][12]
1.3. Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1][3][9] These models use molecular descriptors (e.g., topological, electronic, geometric) to predict the activity of new, unsynthesized compounds.[14] QSAR studies have successfully identified key electronic properties, such as the energy of the LUMO (E-LUMO) and dipole moment, as being dominant in modulating the anti-inflammatory activity of thiophene analogs.[9][15]
Data Presentation: Calculated Properties and Biological Activity
The synergy between computational predictions and experimental validation is crucial.[11] The following tables summarize representative quantitative data from theoretical calculations and their correlation with experimental biological activities for various substituted thiophenes.
Table 1: Quantum Chemical Properties of Selected Thiophene Derivatives
| Compound Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Thiophene-Pyridine Derivatives | DFT/B3LYP/6–311++G(d,p) | -4.994 | -1.142 | 3.852 | -3.068 (Chemical Potential) |
| Fused Thiophenes (Donor-Acceptor) | (TD)-(CPCM:THF)-B3LYP/6-31G(d) | N/A | N/A | 2.2 - 2.8 | N/A |
| Substituted Polythiophenes | DFT/B3LYP/6-31G* | Variable | Variable | ~1.8 | Variable |
Data compiled from representative studies.[7][16][17] Note: Direct comparison requires identical computational methods.
Table 2: Correlation of Docking Scores with Experimental Inhibitory Activity
| Target Protein | Thiophene Derivative Class | Docking Score (MolDock Score / kcal/mol) | Experimental Activity (IC₅₀ / Kᵢ) |
| Lactate Dehydrogenase (LDH) | Thieno[2,3-d]pyrimidin-4(3H)-ones | -127 to -171 | Potent Inhibition (compared to reference) |
| Tubulin (Colchicine Site) | Thiophenyl Hydrazones | -63.64 to -90.96 (Binding Energy) | 2.61 µM (HT29 cells) |
| Carbonic Anhydrase I/II | Novel Substituted Thiophenes | N/A | Kᵢ: 309.44 - 1004.65 nM |
| Acetylcholinesterase (AChE) | Novel Substituted Thiophenes | N/A | Kᵢ: 0.28 - 4.01 nM |
| S. aureus Tyrosyl-tRNA Synthetase | Phenylethylamine-Thiophenes | High Binding Affinity | Effective Antimicrobial Agents |
Data compiled from various studies.[2][12][18][19] Docking scores and experimental values are highly dependent on the specific assay and computational protocol.
Experimental Protocols
Accurate experimental validation relies on well-defined and standardized protocols.[11] Below are representative methodologies for the synthesis and biological evaluation of substituted thiophenes.
3.1. General Synthesis of Substituted Thiophenes
The synthesis of substituted thiophenes can be achieved through various established methods, including the Paal-Knorr, Gewald, and Fiesselmann syntheses.[1][20] A common modern approach is outlined below.
Protocol: Metal-Catalyzed Synthesis of 2-Amino Thiophene Derivatives [1]
-
Reaction Setup: In a round-bottom flask, dissolve the starting thioamide and alkynoate in a suitable solvent (e.g., THF).
-
Catalyst Addition: Add a Cu(II) catalyst, such as copper acetate.
-
Reaction Conditions: Stir the mixture in an air environment at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction, extract the product with an organic solvent, and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate via rotary evaporation. Purify the crude product using column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[18][19][21]
3.2. In Vitro Biological Assays
Protocol: MTT Assay for Anticancer Activity [2]
-
Cell Culture: Culture human cancer cell lines (e.g., HT29, MCF7) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized thiophene derivatives in DMSO and perform serial dilutions to the desired concentrations in the assay buffer.[11] Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations: Workflows and Relationships
Computational Drug Discovery Workflow
The following diagram illustrates a typical workflow for the computational design and evaluation of substituted thiophenes.
Caption: A typical computational drug discovery workflow.
Relationship between Computational Methods
This diagram shows the logical relationship and data flow between different computational approaches.
Caption: Interrelation of core computational methods.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]
- 9. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. journalwjarr.com [journalwjarr.com]
Commercial suppliers of 3-Bromo-2-(trifluoromethyl)thiophene
An In-depth Technical Guide to 3-Bromo-2-(trifluoromethyl)thiophene for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and materials science. It covers commercial sourcing, key chemical properties, and a detailed synthetic protocol.
Introduction
This compound is a halogenated and trifluoromethylated heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional organic materials. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the bromo-substituent provides a reactive handle for further chemical modifications, typically through cross-coupling reactions.
Chemical Properties
| Property | Value |
| CAS Number | 924818-17-7[1][2] |
| Molecular Formula | C5H2BrF3S[2] |
| Molecular Weight | 231.03 g/mol [2] |
| Appearance | Clear Liquid[1] |
| Purity | Typically >95%[1] |
Commercial Suppliers
A number of chemical suppliers offer this compound. The following table summarizes readily available information on some of these suppliers. Pricing is subject to change and may vary based on quantity and purity.
| Supplier | Purity | Quantity | Price (EUR) |
| BLD Pharm | >97% | 1g | Inquiry |
| 5g | Inquiry | ||
| Fluorochem | >95% | 1g | €934.00[1] |
| 500mg | €599.00[1] | ||
| CymitQuimica | >95% | 1g | €934.00[1] |
| 250mg | €395.00[1] |
Synthesis of this compound
The synthesis of this compound is not as straightforward as direct bromination of 2-(trifluoromethyl)thiophene due to the directing effects of the trifluoromethyl group. A common strategy involves the synthesis of 3-bromothiophene as a key intermediate, followed by trifluoromethylation. The synthesis of 3-bromothiophene itself requires a multi-step process to achieve the desired regiochemistry, as direct bromination of thiophene favors the 2- and 5-positions.[3]
Synthetic Pathway
A plausible synthetic pathway is outlined below. It starts with the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene. This is followed by a selective reductive debromination at the more reactive α-positions (2 and 5) to yield 3-bromothiophene.[4][5] The final step involves the introduction of the trifluoromethyl group at the 2-position.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,5-Tribromothiophene
This procedure details the exhaustive bromination of thiophene.[4][5]
Materials:
-
Thiophene
-
Bromine
-
Chloroform
-
2N Sodium hydroxide solution
-
95% Ethanol
-
Potassium hydroxide
-
Calcium chloride
Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas outlet for hydrogen bromide
-
Large pan for a cooling bath (cold tap water)
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 5-L three-necked flask equipped with a powerful mechanical stirrer, a dropping funnel, and a gas outlet, prepare a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.[5]
-
Place the flask in a deep pan through which cold tap water is circulated to manage the exothermic reaction.[5]
-
Over a period of 10 hours, add 6480 g (40.6 moles) of bromine dropwise to the stirred solution. The evolved hydrogen bromide gas should be directed to a proper scrubbing system.[5]
-
After the addition is complete, allow the reaction mixture to stand overnight at room temperature.[5]
-
The following day, heat the mixture to 50°C for several hours.[5]
-
Wash the reaction mixture with a 2N sodium hydroxide solution to neutralize any remaining acid.[5]
-
Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.[5]
-
After reflux, pour the mixture into water. Separate the organic layer, wash with water, and dry over calcium chloride.[5]
-
Purify the crude 2,3,5-tribromothiophene by vacuum distillation.[5]
Step 2: Synthesis of 3-Bromothiophene
This procedure describes the selective reductive debromination of 2,3,5-tribromothiophene.[4]
Materials:
-
2,3,5-Tribromothiophene
-
Zinc dust
-
Acetic acid
-
Water
-
10% Sodium carbonate solution
-
Calcium chloride
Equipment:
-
5-L three-necked flask
-
Efficient stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 5-L, three-necked, round-bottomed flask equipped with an efficient stirrer, a reflux condenser, and a dropping funnel, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.[4]
-
Heat the mixture to reflux with continuous stirring.[4]
-
Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains the reflux (addition takes about 70 minutes).[4]
-
After the addition is complete, apply heat and reflux the mixture for an additional 3 hours.[4]
-
Arrange the condenser for downward distillation and distill the mixture until no more organic substance comes over with the water.[4]
-
Separate the heavier organic layer, wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.[4]
-
Dry the product over calcium chloride and fractionally distill to obtain pure 3-bromothiophene.[4]
Step 3: Synthesis of this compound
This final step involves the trifluoromethylation of 3-bromothiophene. This can be achieved through various methods, including the use of a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) or a Togni reagent in the presence of a suitable catalyst. The following is a general procedure and may require optimization.
Materials:
-
3-Bromothiophene
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Potassium fluoride (KF) or Cesium fluoride (CsF)
-
Copper(I) iodide (CuI)
-
Aprotic polar solvent (e.g., DMF, NMP)
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromothiophene, (trifluoromethyl)trimethylsilane (1.5-2.0 equivalents), potassium fluoride (2.0-3.0 equivalents), and copper(I) iodide (0.1-0.2 equivalents).
-
Add a dry, degassed aprotic polar solvent such as DMF or NMP.
-
Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Data
Safety Information
This compound should be handled by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is expected to be an irritant and may be harmful if ingested, inhaled, or absorbed through the skin. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Key intermediates in the synthesis of 3-substituted thiophenes
An In-depth Technical Guide to Key Intermediates in the Synthesis of 3-Substituted Thiophenes
Introduction
Thiophene and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Specifically, 3-substituted thiophenes are integral components of numerous pharmaceuticals, conductive polymers, and agrochemicals. However, the direct functionalization of the thiophene ring through electrophilic substitution is highly regioselective for the α-positions (2- and 5-), making the synthesis of 3-substituted isomers a significant challenge. This necessitates multi-step strategic approaches that rely on the generation of versatile and reliable key intermediates.
This technical guide provides a comprehensive overview of the most critical intermediates used in the synthesis of 3-substituted thiophenes. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and logical workflow diagrams to facilitate the strategic design and execution of synthetic routes.
3-Bromothiophene: The Cornerstone Intermediate
3-Bromothiophene is arguably the most important precursor for accessing the 3-position of the thiophene ring. Its bromine atom can be readily converted into a variety of other functional groups, either through metal-halogen exchange to form organometallic reagents or via palladium-catalyzed cross-coupling reactions.
Synthesis of 3-Bromothiophene
Direct bromination of thiophene overwhelmingly yields 2-bromothiophene.[1] Therefore, an indirect, multi-step route is the most widely adopted and scalable method. This process involves the exhaustive bromination of thiophene to 2,3,5-tribromothiophene, followed by selective reductive debromination at the more reactive α-positions.[1][2]
Step 1: Synthesis of 2,3,5-Tribromothiophene
The first step is the exhaustive bromination of thiophene to form the key intermediate, 2,3,5-tribromothiophene.[3]
Experimental Protocol
-
Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.[1][3]
-
Equipment: 5-L three-necked flask, mechanical stirrer, dropping funnel, gas outlet for hydrogen bromide, cooling bath.[1][3]
-
Procedure:
-
A solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform is prepared in the 5-L three-necked flask.[3]
-
The flask is placed in a cooling bath to manage the exothermic reaction.[1]
-
Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise to the stirred solution. Evolved hydrogen bromide gas must be directed to a scrubbing system.[1][3]
-
After addition is complete, the mixture is allowed to stand overnight at room temperature.[1]
-
The reaction mixture is then washed with 2N sodium hydroxide solution.[3]
-
The organic layer is separated, washed with water, dried over calcium chloride, and fractionated to yield 2,3,5-tribromothiophene.[3]
-
Step 2: Synthesis of 3-Bromothiophene
The 2,3,5-tribromothiophene is then selectively debrominated using a reducing agent, typically zinc dust in acetic acid.[2]
Experimental Protocol
-
Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.[2][3]
-
Equipment: 2-L three-necked flask, mechanical stirrer, reflux condenser.[3]
-
Procedure:
-
A mixture of 969 g (3.0 moles) of 2,3,5-tribromothiophene, 430 g (6.6 g-atoms) of zinc dust, and 1300 ml of acetic acid is placed in the flask.[3]
-
The mixture is stirred, and an exothermic reaction begins, which may require initial cooling.[3]
-
After the initial reaction subsides, the mixture is refluxed for 3 hours.[3]
-
The product is then distilled directly from the reaction mixture with water.[3]
-
The heavier organic layer is separated, washed with 10% sodium carbonate solution and then water, dried over calcium chloride, and fractionated to yield pure 3-bromothiophene.[3]
-
Quantitative Data for 3-Bromothiophene Synthesis
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophene | Bromine | Chloroform | Room Temp | 10 (addition) + overnight | 75-85 | [3] |
| 2 | 2,3,5-Tribromothiophene | Zinc dust, Acetic acid | Acetic acid | Reflux | 3 | 80 | [2] |
Synthesis Pathway Diagram
References
Methodological & Application
Synthesis of 3-Bromo-2-(trifluoromethyl)thiophene from Thiophene: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 3-Bromo-2-(trifluoromethyl)thiophene, a valuable building block in medicinal chemistry and materials science. The protocol outlines a robust two-step synthetic route starting from readily available thiophene. The synthesis involves the initial preparation of 3-bromothiophene via a well-established multi-step procedure involving exhaustive bromination followed by selective reduction. The subsequent and crucial step details the trifluoromethylation of 3-bromothiophene at the 2-position. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Thiophene derivatives are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of a trifluoromethyl group into the thiophene scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. The specific regioisomer, this compound, serves as a versatile intermediate, allowing for further functionalization at the bromine-bearing carbon atom through various cross-coupling reactions.
Direct synthesis of this compound from thiophene is challenging due to the directing effects of the thiophene ring and the substituents. Direct bromination of thiophene favors the 2- and 5-positions.[1][2] Similarly, the strong electron-withdrawing nature of the trifluoromethyl group directs electrophilic substitution to the meta position, making a direct bromination of 2-(trifluoromethyl)thiophene to the desired 3-bromo isomer unfavorable.
Therefore, a strategic multi-step approach is necessary. The protocol described herein first prepares 3-bromothiophene from thiophene. Subsequently, a trifluoromethyl group is introduced at the 2-position of the 3-bromothiophene intermediate.
Reaction Scheme
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care. Organolithium reagents are pyrophoric and should be handled under an inert atmosphere.
Step 1: Synthesis of 3-Bromothiophene
This synthesis is a two-part procedure starting with the exhaustive bromination of thiophene to yield 2,3,5-tribromothiophene, followed by selective reductive debromination.[1][3]
Part A: Synthesis of 2,3,5-Tribromothiophene
Materials:
-
Thiophene
-
Bromine
-
Chloroform
-
2N Sodium hydroxide solution
-
95% Ethanol
-
Potassium hydroxide
-
Calcium chloride
Equipment:
-
5-L three-necked flask with a mechanical stirrer, dropping funnel, and gas outlet
-
Cooling bath
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
In a 5-L three-necked flask, dissolve thiophene (1125 g, 13.4 moles) in 450 ml of chloroform.
-
Cool the flask in a water bath to manage the exothermic reaction.
-
Over a period of 10 hours, add bromine (6480 g, 40.6 moles) dropwise to the stirred solution. The evolved hydrogen bromide gas should be directed to a suitable scrubbing system.[1]
-
After the addition is complete, allow the reaction mixture to stand at room temperature overnight.
-
The next day, heat the mixture to 50°C for several hours.
-
Wash the reaction mixture with a 2N sodium hydroxide solution to neutralize any remaining acid.
-
Separate the organic layer and reflux it for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.[1]
-
After reflux, pour the mixture into water.
-
Separate the organic layer, wash it with water, and dry it over calcium chloride.
-
Purify the crude 2,3,5-tribromothiophene by vacuum distillation, collecting the fraction boiling at 123–124°C (9 mm Hg).[3]
Part B: Synthesis of 3-Bromothiophene
Materials:
-
2,3,5-Tribromothiophene
-
Zinc dust
-
Acetic acid
-
10% Sodium carbonate solution
-
Calcium chloride
Equipment:
-
5-L three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a 5-L three-necked flask, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.[1][3]
-
Heat the stirred mixture to reflux.
-
Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains the reflux. The addition should take approximately 70 minutes.[3]
-
After the addition is complete, reapply heat and reflux the mixture for an additional 3 hours.
-
Arrange the condenser for downward distillation and distill the mixture until no more organic material is collected with the water.
-
Separate the heavier organic layer from the distillate.
-
Wash the organic layer successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.
-
Dry the organic layer over calcium chloride.
-
Purify the product by fractional distillation. Collect the fraction boiling at 159–160°C, which is 3-bromothiophene.[3]
Step 2: Synthesis of this compound
This procedure involves the trifluoromethylation of 3-bromothiophene at the 2-position via a lithium-halogen exchange followed by reaction with a trifluoromethylating agent.
Materials:
-
3-Bromothiophene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Trifluoromethylating agent (e.g., N-(trifluoromethyl)-N-nitrosotrifluoromethanesulfonamide or other suitable electrophilic CF3 source)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Flame-dried, three-necked flask with a magnetic stirrer, thermometer, and dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Dry ice/acetone bath
-
Separatory funnel
Procedure:
-
To a flame-dried three-necked flask under an inert atmosphere, add 3-bromothiophene (1.0 eq) and anhydrous diethyl ether or THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70°C.
-
Stir the resulting mixture at -78°C for 1 hour to facilitate the formation of 3-thienyllithium.
-
Slowly add the trifluoromethylating agent (1.2 eq) to the solution at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Summary
The following table summarizes the quantitative data for the synthesis of this compound from thiophene.
| Step | Reactant(s) | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1A: Tribromination | Thiophene | Bromine, Potassium hydroxide | Chloroform, 95% Ethanol | RT to 50, Reflux | ~31 | 75-85 | >95 |
| 1B: Reductive Debromination | 2,3,5-Tribromothiophene | Zinc dust, Acetic acid | Water, Acetic acid | Reflux | ~4 | 89-90 | >99 |
| 2: Trifluoromethylation | 3-Bromothiophene | n-Butyllithium, Electrophilic CF3 source | Diethyl ether or THF | -78 to RT | ~4 | - | - |
Yields and purity are based on literature values and may vary depending on experimental conditions.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 3-Bromo-2-(trifluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-2-(trifluoromethyl)thiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the trifluoromethylthiophene scaffold in pharmacologically active compounds and functional materials. The protocols outlined herein are based on established methodologies for the Suzuki-Miyaura coupling of bromo-heterocycles and are intended to serve as a comprehensive guide for the synthesis of novel 3-aryl-2-(trifluoromethyl)thiophenes.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base. The trifluoromethyl group at the 2-position of the thiophene ring significantly influences the electronic properties of the molecule, making this compound a valuable substrate for creating diverse molecular architectures. The electron-withdrawing nature of the CF₃ group can impact the reactivity of the C-Br bond, a factor to consider when optimizing reaction conditions.
Data Presentation: Comparison of Representative Reaction Protocols
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various protocols for the coupling of substituted bromothiophenes and other bromo-heterocycles, providing a comparative overview of different reaction conditions that can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (2.5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 25-76 | For 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids.[2] |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene | 80-110 | 2-24 | Not specified | General protocol for 2-(Chloromethyl)-5-fluorothiophene.[3] |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[4] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | Not specified | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[4] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene / Dioxane (4:1) | 85 | 4 | Not specified | General procedure for halo-aromatic rings.[4] |
Experimental Protocols
The following are detailed methodologies for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. These protocols are based on analogous reactions and may require optimization for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (or Toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Oven-dried Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.025-0.05 mmol, 2.5-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 90-100 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-2-(trifluoromethyl)thiophene product.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1, with the addition of a microwave reaction vial and cap.
-
Microwave reactor.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and a base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water).
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Palladium Catalyst Systems for Coupling 3-Bromo-2-(trifluoromethyl)thiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of 3-bromo-2-(trifluoromethyl)thiophene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl group on the thiophene ring. The following sections detail key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and cyanation couplings, offering guidance on catalyst selection, reaction conditions, and experimental procedures.
Core Concepts: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions, involving a Pd(0)/Pd(II) manifold, is depicted below. The specific ligands, bases, and solvents play a crucial role in the efficiency of each step: oxidative addition, transmetalation (or related steps), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide.
Quantitative Data Summary:
| Entry | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Excellent |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 100 | 18 | Good |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 85 | 16 | Good |
Detailed Experimental Protocol: Synthesis of 3-Phenyl-2-(trifluoromethyl)thiophene
Materials:
-
This compound (1.0 mmol, 245 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1]
Quantitative Data Summary:
| Entry | Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 12-24 | Moderate to Good |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 18 | Good |
| 3 | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ | Tedicyp | K₂CO₃ | DMF | 130 | 12 | Moderate |
Detailed Experimental Protocol: Synthesis of 3-(E)-Styryl-2-(trifluoromethyl)thiophene
Materials:
-
This compound (1.0 mmol, 245 mg)
-
Styrene (1.2 mmol, 125 mg, 0.14 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF, this compound, and styrene via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 120 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL), then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling is a method for forming C(sp)–C(sp²) bonds from a terminal alkyne and an aryl or vinyl halide.[2]
Quantitative Data Summary:
| Entry | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 8 | Good |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | 12 | Good |
| 3 | 1-Hexyne | Pd(OAc)₂ | - | Piperidine | DMF | 80 | 6 | Moderate to Good |
Detailed Experimental Protocol: Synthesis of 3-(Phenylethynyl)-2-(trifluoromethyl)thiophene
Materials:
-
This compound (1.0 mmol, 245 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11 mg)
-
Triethylamine (Et₃N), anhydrous (5 mL)
Procedure:
-
In a Schlenk tube, dissolve this compound and phenylacetylene in triethylamine.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add PdCl₂(PPh₃)₂ and CuI to the solution.
-
Stir the reaction mixture at 60 °C for 8 hours under an argon atmosphere.
-
After cooling, filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/dichloromethane) to obtain the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3][4]
Quantitative Data Summary:
| Entry | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | Good to Excellent |
| 2 | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 90 | 18 | Good |
| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 100 | 16 | Good |
Detailed Experimental Protocol: Synthesis of 4-(2-(Trifluoromethyl)thiophen-3-yl)morpholine
Materials:
-
This compound (1.0 mmol, 245 mg)
-
Morpholine (1.2 mmol, 105 mg, 0.10 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488 mg)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane, this compound, and morpholine.
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Stille Coupling
The Stille coupling reaction involves the reaction of an organostannane with an organic halide catalyzed by palladium.
Quantitative Data Summary:
| Entry | Organostannane | Palladium Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 100 | 12 | Good |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ | P(o-tol)₃ | - | Dioxane | 100 | 8 | High |
| 3 | Trimethyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ | PPh₃ | CuI | DMF | 80 | 16 | Good |
Detailed Experimental Protocol: Synthesis of 3-Phenyl-2-(trifluoromethyl)thiophene
Materials:
-
This compound (1.0 mmol, 245 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 404 mg, 0.36 mL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in toluene.
-
Add tributyl(phenyl)stannane via syringe.
-
Degas the solution with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₄ to the flask.
-
Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of celite and wash with an organic solvent (e.g., diethyl ether).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the product.
Cyanation
Palladium-catalyzed cyanation provides a direct route to introduce a nitrile group onto the thiophene ring.
Quantitative Data Summary:
| Entry | Cyanide Source | Palladium Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMF | 120 | 12 | Good |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ | - | DMAc | 120 | 5 | Good to Excellent |
Detailed Experimental Protocol: Synthesis of 2-(Trifluoromethyl)thiophene-3-carbonitrile
Materials:
-
This compound (1.0 mmol, 245 mg)
-
Zinc cyanide [Zn(CN)₂] (0.6 mmol, 70 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 22.2 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (4 mL)
Procedure:
-
To a dry Schlenk tube, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting nitrile by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Stille Coupling Protocols for 3-Bromo-2-(trifluoromethyl)thiophene: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides, catalyzed by a palladium complex. This reaction is particularly valuable in medicinal chemistry and materials science due to its tolerance of a wide array of functional groups, often obviating the need for cumbersome protection-deprotection sequences. The substrate, 3-Bromo-2-(trifluoromethyl)thiophene, is a key building block in the synthesis of various pharmaceutically active compounds and functional materials, owing to the unique electronic properties imparted by the trifluoromethyl group. This document provides detailed application notes and a generalized experimental protocol for the Stille coupling of this compound with various organostannane reagents.
Reaction Principle
The catalytic cycle of the Stille coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide. This step is often the rate-determining step of the reaction.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Experimental Protocols
While specific reaction conditions can vary depending on the nature of the organostannane coupling partner, the following section provides generalized protocols for the Stille coupling of this compound with aryl, heteroaryl, and vinyl stannanes.
General Protocol for Stille Coupling of this compound
This protocol is a representative procedure based on established Stille coupling methodologies for similar substrates. Optimization of catalyst, ligand, solvent, and temperature may be necessary for specific coupling partners to achieve optimal yields.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(aryl)stannane, Tributyl(heteroaryl)stannane, or Tributyl(vinyl)stannane) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃, AsPh₃) (2-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst and any additional ligand under a stream of inert gas.
-
Reagent Addition: Add this compound (1.0 equivalent) and the organostannane (1.1 - 1.5 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. The typical concentration is in the range of 0.1-0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Further washings with water and brine may be necessary.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Data Presentation
The following table summarizes representative reaction conditions and yields for Stille couplings of bromo-heterocycles with various organostannanes, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl-SnBu₃ | Pd(PPh₃)₄ (2-5) | - | Toluene | 110 | 12-24 | 70-95 |
| 2 | Heteroaryl-SnBu₃ | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 100 | 16 | 65-90 |
| 3 | Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 90 | 8-16 | 75-98 |
Note: The data presented in this table are generalized from typical Stille coupling reactions and should be considered as a guideline. Actual results with this compound may vary.
Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: General experimental workflow for Stille coupling.
References
Application Notes and Protocols: Formation of 2-(Trifluoromethyl)thien-3-ylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reagent derived from 3-Bromo-2-(trifluoromethyl)thiophene, namely 2-(trifluoromethyl)thien-3-ylmagnesium bromide, is a critical building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a key pharmacophore, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This thiophene-based organometallic reagent serves as a potent nucleophile for the introduction of the 2-(trifluoromethyl)thien-3-yl moiety into a wide array of molecular scaffolds, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
This document provides detailed protocols for the preparation of this valuable Grignard reagent, focusing on methods that overcome the challenges associated with the electron-withdrawing nature of the trifluoromethyl group and the inherent reactivity of the thiophene ring.
Challenges in Grignard Reagent Formation
Direct formation of Grignard reagents from aryl bromides bearing strongly electron-withdrawing groups can be challenging under standard conditions. The decreased nucleophilicity of the aromatic ring can lead to sluggish or incomplete reactions with magnesium metal. Furthermore, 3-halothiophenes are often less reactive than their 2-halo counterparts in forming Grignard reagents. To address these issues, specialized techniques such as the use of highly reactive Rieke magnesium or, more commonly, a halogen-metal exchange reaction are employed to achieve efficient synthesis.
Recommended Synthetic Protocol: Halogen-Metal Exchange
The most reliable and high-yielding method for the preparation of 2-(trifluoromethyl)thien-3-ylmagnesium bromide is through a halogen-metal exchange reaction using isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. This method offers excellent functional group tolerance and proceeds under mild conditions.[2][3]
Experimental Protocol: Halogen-Metal Exchange
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride solution (i-PrMgCl·LiCl) in THF (typically 1.3 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Iodine (for titration)
-
1,10-Phenanthroline (for titration)
-
Anhydrous N,N-dimethylformamide (DMF) for quenching and yield determination (optional)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum, place a solution of this compound (1.0 equiv) in anhydrous THF.
-
Halogen-Metal Exchange: Cool the solution to the desired temperature (typically between -10 °C and 0 °C). To this solution, add i-PrMgCl·LiCl (1.05 equiv) dropwise via syringe while maintaining the internal temperature.
-
Reaction Monitoring: The progress of the exchange reaction can be monitored by TLC or GC-MS analysis of quenched aliquots. The reaction is typically complete within 1-2 hours.
-
Titration of the Grignard Reagent: The concentration of the formed 2-(trifluoromethyl)thien-3-ylmagnesium bromide can be determined by titration. A common method involves the use of iodine and a 1,10-phenanthroline indicator.
-
Use in Subsequent Reactions: The prepared Grignard reagent is typically used immediately in the next synthetic step without isolation.
Table 1: Reaction Parameters for Halogen-Metal Exchange
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ensures solubility of reagents and stability of the Grignard reagent. |
| Temperature | -10 °C to 0 °C | Low temperature helps to prevent side reactions and decomposition. |
| Equivalents of i-PrMgCl·LiCl | 1.05 - 1.1 | A slight excess ensures complete conversion of the starting bromide. |
| Reaction Time | 1 - 2 hours | Monitor by TLC or GC-MS for completion. |
Expected Yield:
While specific yields for this exact substrate are not widely reported in a comparative table format, similar halogen-metal exchange reactions on functionalized aryl bromides typically proceed in high yields, often exceeding 85-90%.[4]
Alternative Protocol: Classical Grignard Formation with Activation
Experimental Protocol: Classical Grignard Formation
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal or 1,2-dibromoethane (for activation)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
Procedure:
-
Magnesium Activation: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 - 1.5 equiv). Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the iodine sublimes and deposits on the magnesium surface, or until bubbles are observed if using 1,2-dibromoethane.[5]
-
Initiation: Add a small portion of a solution of this compound in anhydrous THF or Et₂O to the activated magnesium. The reaction is initiated when the color of the iodine fades and/or gentle refluxing is observed.
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Subsequent Use: The resulting Grignard solution should be used immediately.
Table 2: Comparison of Grignard Formation Methods
| Method | Advantages | Disadvantages | Typical Yields |
| Halogen-Metal Exchange | High yields, excellent functional group tolerance, mild reaction conditions, reliable. | Requires the use of a pre-formed Grignard reagent (i-PrMgCl·LiCl). | >85% |
| Classical Formation | Uses readily available magnesium metal. | Can be difficult to initiate, lower yields, potential for side reactions. | Variable, often <60% for challenging substrates. |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The 2-(trifluoromethyl)thien-3-yl moiety is a valuable component in the design of kinase inhibitors. The thiophene ring can act as a hinge-binding motif, while the trifluoromethyl group can provide beneficial interactions within the ATP-binding pocket of the kinase. Thienopyrimidines and thienopyridines, synthesized using this Grignard reagent, are prominent scaffolds for potent and selective kinase inhibitors.[6][7][8][9]
Example Synthetic Application:
A common application involves the reaction of 2-(trifluoromethyl)thien-3-ylmagnesium bromide with a suitable electrophilic partner, such as a substituted pyrimidine or pyridine, to construct the core of a kinase inhibitor.
Diagram 1: General Workflow for Grignard Reagent Formation and Application
Caption: Workflow for the synthesis of kinase inhibitors.
Diagram 2: Logical Relationship of Synthetic Methods
Caption: Comparison of synthetic routes to the Grignard reagent.
Conclusion
The formation of 2-(trifluoromethyl)thien-3-ylmagnesium bromide is a key step in the synthesis of various compounds of interest in drug discovery. While classical Grignard formation presents challenges, the halogen-metal exchange protocol using i-PrMgCl·LiCl provides a robust and high-yielding alternative. The resulting Grignard reagent is a versatile intermediate for the construction of complex molecules, most notably kinase inhibitors, highlighting its importance for researchers in the pharmaceutical sciences. Careful adherence to anhydrous and inert atmosphere techniques is paramount for the successful synthesis and application of this valuable reagent.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions of 3-Bromo-2-(trifluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The introduction of a trifluoromethyl (-CF3) group to the thiophene ring significantly alters its electronic properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The compound 3-Bromo-2-(trifluoromethyl)thiophene is a particularly valuable building block for the synthesis of novel pharmaceutical candidates. The strongly electron-withdrawing nature of the trifluoromethyl group activates the thiophene ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the bromide leaving group.
This document provides detailed application notes and generalized protocols for the nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions of this compound. These reactions enable the synthesis of diverse libraries of 3-substituted-2-(trifluoromethyl)thiophenes for applications in drug discovery and development.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the thiophene ring, yielding the substituted product. The trifluoromethyl group at the C2 position provides potent electronic activation for this process.
A representative diagram for the SNAr mechanism would be placed here. Due to the limitations of the current environment, a placeholder is used. The diagram would visually depict the attack of the nucleophile, the formation of the Meisenheimer complex, and the departure of the bromide leaving group. Caption: General Mechanism of SNAr on this compound.
Application Note 1.1: Amination Reactions
Direct substitution with primary and secondary amines can be achieved, typically under heated conditions in a polar aprotic solvent such as DMF, DMSO, or NMP, often in the presence of a non-nucleophilic base to neutralize the HBr formed.
Table 1: Representative Conditions and Yields for SNAr Amination *
| Entry | Nucleophile (Amine) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ (2.0) | DMF | 100 | 12 | 75-85 |
| 2 | Piperidine | Et₃N (2.0) | NMP | 120 | 8 | 70-80 |
| 3 | Aniline | Cs₂CO₃ (1.5) | DMSO | 130 | 16 | 60-70 |
| 4 | Benzylamine | K₂CO₃ (2.0) | DMF | 100 | 12 | 70-80 |
*Note: The data in this table is representative and extrapolated from reactions on similarly activated aryl halides. Optimal conditions for this compound may vary and require empirical optimization.
Protocol 1.1: General Procedure for SNAr with an Amine Nucleophile
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add an anhydrous polar aprotic solvent (e.g., DMF, 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2-(trifluoromethyl)thiophene derivative.
Application Note 1.2: Alkoxylation and Aryloxylation Reactions
The synthesis of 3-alkoxy and 3-aryloxy-2-(trifluoromethyl)thiophenes can be accomplished via SNAr with the corresponding alkoxide or phenoxide. The nucleophile is typically generated in situ by reacting the alcohol or phenol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Table 2: Representative Conditions and Yields for SNAr Etherification *
| Entry | Nucleophile (Alcohol/Phenol) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | - | Methanol | Reflux | 6 | 80-90 |
| 2 | Phenol | NaH (1.2) | DMF | 120 | 12 | 65-75 |
| 3 | tert-Butanol | KOtBu (1.5) | THF | Reflux | 24 | 50-60 |
| 4 | 4-Methoxyphenol | K₂CO₃ (2.0) | DMSO | 140 | 18 | 70-80 |
*Note: The data in this table is representative and based on reactions with similarly activated aryl halides. Optimal conditions may vary.
Protocol 1.2: General Procedure for SNAr with an Alcohol Nucleophile
-
To a dry reaction vessel under an inert atmosphere, add the alcohol (1.2 equiv.) and a suitable solvent (e.g., anhydrous THF or DMF).
-
Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.2 equiv.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equiv.) in the same solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude material by flash column chromatography.
Application Note 1.3: Thiolation Reactions
The C-S bond formation can be achieved by reacting this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt. These reactions often proceed under milder conditions compared to amination or etherification due to the higher nucleophilicity of sulfur.
Table 3: Representative Conditions and Yields for SNAr Thiolation *
| Entry | Nucleophile (Thiol) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ (2.0) | DMF | 80 | 4 | 85-95 |
| 2 | Sodium thiomethoxide | - | Methanol | 60 | 2 | >90 |
| 3 | Benzyl mercaptan | Et₃N (1.5) | Acetonitrile | 80 | 6 | 80-90 |
| 4 | Cysteine ethyl ester | DIPEA (2.0) | DMSO | 90 | 8 | 65-75 |
*Note: The data in this table is representative and based on reactions with similarly activated aryl halides. Optimal conditions may vary.
Protocol 1.3: General Procedure for SNAr with a Thiol Nucleophile
-
In a reaction vessel under an inert atmosphere, dissolve the thiol (1.1 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) in a polar aprotic solvent (e.g., DMF).
-
Add this compound (1.0 equiv.) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 3-thioether-2-(trifluoromethyl)thiophene.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry often employs metal-catalyzed cross-coupling reactions as powerful and versatile alternatives to classical SNAr, especially for less reactive substrates or to achieve higher functional group tolerance. The Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann-type couplings (copper-catalyzed) are particularly relevant.[3][4][5][6]
Application Note 2.1: Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is highly effective for forming C-N bonds and offers a broad substrate scope with excellent functional group tolerance.[3][4] It involves a palladium catalyst, a phosphine ligand, and a base.
Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.
Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination *
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 80-95 |
| 2 | Indole | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2.0) | Dioxane | 110 | 70-85 |
| 3 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ (2.0) | Toluene | 100 | >90 |
| 4 | tert-Butylamine | Pd(OAc)₂ (3) | BrettPhos (6) | LHMDS (1.5) | THF | 80 | 75-85 |
*Note: The data in this table is representative. The choice of catalyst, ligand, and base is crucial and requires optimization for each specific substrate combination.
Protocol 2.1: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand to a dry reaction vessel.
-
Add the base (e.g., NaOtBu), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the mixture with stirring for the required time (monitor by LC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Application Note 2.2: Copper-Catalyzed Ullmann-Type Coupling Reactions
The Ullmann condensation is a classic method for forming C-O, C-S, and C-N bonds using a copper catalyst, often at high temperatures.[6] Modern protocols use ligands to facilitate the reaction under milder conditions.
Table 5: Representative Conditions and Yields for Ullmann-Type Coupling *
| Entry | Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenol | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 70-85 |
| 2 | Thiophenol | CuI (5) | Phenanthroline (10) | Cs₂CO₃ (2.0) | DMF | 130 | 80-90 |
| 3 | Imidazole | CuI (10) | - | K₃PO₄ (2.0) | NMP | 150 | 60-75 |
*Note: This data is representative. Ullmann couplings are sensitive to the nature of the reactants and ligands.
Protocol 2.2: General Procedure for Ullmann-Type Etherification
-
To a reaction vessel, add CuI (10 mol%), the phenol (1.2 equiv.), the ligand (e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add this compound (1.0 equiv.) and the solvent (e.g., DMSO).
-
Heat the mixture under an inert atmosphere with vigorous stirring (monitor by TLC or LC-MS).
-
Upon completion, cool the mixture, add water, and extract with an organic solvent.
-
Wash the organic layer with aqueous ammonia to remove copper salts, followed by brine.
-
Dry, concentrate, and purify the product by flash column chromatography.
Section 3: Visualizations
Caption: General Experimental Workflow for a Cross-Coupling Reaction.
Section 4: Applications in Drug Discovery
The 3-substituted-2-(trifluoromethyl)thiophene scaffold is of significant interest in drug development. The thiophene ring is a bioisostere of the phenyl ring and is present in numerous drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1] The trifluoromethyl group is a key feature in many modern pharmaceuticals, such as the antidepressant fluoxetine and the anti-inflammatory celecoxib, due to its ability to enhance drug properties.[2]
Derivatives synthesized from this compound are potential candidates for a range of therapeutic areas, including:
-
Oncology: As kinase inhibitors or antimitotic agents.
-
Neuroscience: For developing agents targeting CNS receptors.
-
Infectious Diseases: As novel antibacterial or antiviral compounds.
The synthetic routes described herein provide a robust platform for generating diverse libraries of these promising compounds for high-throughput screening and lead optimization campaigns.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-2-(trifluoromethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-2-(trifluoromethyl)thiophene as a key building block in the synthesis of novel kinase inhibitors. The unique electronic properties conferred by the trifluoromethyl group, combined with the versatile reactivity of the bromine atom on the thiophene scaffold, make this reagent a valuable starting material for generating diverse chemical libraries targeting various kinase families.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The thiophene ring is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to mimic a phenyl ring while offering distinct physicochemical properties and vectors for chemical modification.
The presence of a trifluoromethyl group on the thiophene ring can significantly enhance the metabolic stability and binding affinity of a molecule. This compound serves as a versatile starting point for introducing this important pharmacophore into potential kinase inhibitors through various cross-coupling reactions.
Application Note 1: Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
This section details the application of a derivative of this compound in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. While a direct synthesis from this compound is not explicitly detailed in the provided search results, a closely related analog, 3-aminothiophene, is utilized in the synthesis of a series of 5-trifluoromethylpyrimidine derivatives with significant EGFR inhibitory activity. The general synthetic strategy can be adapted for the use of this compound, likely through an initial conversion to an amino or other suitable functional group.
General Synthetic Strategy
The core of this synthetic approach involves the coupling of a substituted pyrimidine with a thiophene moiety. In the documented synthesis, a 3-aminothiophene derivative is coupled with a 5-trifluoromethyl-2,4-dichloropyrimidine. For the application of this compound, a plausible synthetic route would involve a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction to introduce an amine-containing fragment at the 3-position of the thiophene ring, which can then be reacted with the pyrimidine core.
Experimental Protocol: Synthesis of a Thiophene-Containing Pyrimidine Scaffold (Illustrative)
This protocol is adapted from the synthesis of related EGFR inhibitors and illustrates a key coupling step.
Materials:
-
3-Amino-N-methylthiophene-2-carboxamide (or a suitable derivative of this compound)
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-N-methylthiophene-2-carboxamide (1.0 eq) in NMP, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired coupled product.
Data Presentation: Biological Activity of Thiophene-Containing EGFR Inhibitors
The following table summarizes the in vitro anti-proliferative activity and EGFR kinase inhibitory activity of a representative compound from a series of 5-trifluoromethylpyrimidine derivatives containing a thiophene moiety.
| Compound ID | Target Kinase | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| 9u | EGFR | 0.35 | 3.24 | 5.12 | 0.091 |
Data adapted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1]
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The synthesized inhibitors act by blocking the ATP binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.
EGFR Signaling Pathway and Inhibition.
Application Note 2: Suzuki Cross-Coupling for the Synthesis of Kinase Inhibitor Scaffolds
The bromine atom in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of a carbon-carbon bond between the thiophene ring and a wide variety of aryl or heteroaryl boronic acids or esters, enabling the rapid generation of diverse libraries of potential kinase inhibitors.
General Synthetic Workflow
The general workflow for a Suzuki coupling reaction involving this compound is outlined below. This versatile reaction can be used to introduce various substituents at the 3-position of the thiophene ring, which can be crucial for modulating kinase selectivity and potency.
References
Application Notes and Protocols for 3-Bromo-2-(trifluoromethyl)thiophene in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(trifluoromethyl)thiophene is a halogenated thiophene derivative with significant potential as a building block for novel organic electronic materials. The presence of both a bromine atom and a trifluoromethyl group on the thiophene ring allows for versatile chemical modifications and imparts unique electronic properties to the resulting polymers. The bromine atom serves as a reactive site for various cross-coupling reactions, enabling polymerization, while the strongly electron-withdrawing trifluoromethyl (CF3) group can profoundly influence the electronic energy levels, solubility, and stability of the corresponding conjugated polymers. These characteristics make it a promising candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
This document provides detailed application notes on the expected properties and performance of polymers derived from this compound and outlines experimental protocols for their synthesis and integration into organic electronic devices.
Predicted Electronic Properties and Applications
The incorporation of the trifluoromethyl group at the 2-position of the thiophene ring is anticipated to have the following effects on the resulting polymer, which we will refer to as poly(2-(trifluoromethyl)thiophene) (P2CF3T):
-
Lowered Energy Levels: The potent electron-withdrawing nature of the CF3 group is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. A deeper HOMO level can lead to enhanced air stability and a higher open-circuit voltage (Voc) in OPV devices.
-
Improved Solubility: The CF3 group can enhance the solubility of the polymer in organic solvents, which is advantageous for solution-based processing and device fabrication.
-
Modified Morphology: The presence of the CF3 group can influence the intermolecular packing of the polymer chains in the solid state, which in turn affects the charge transport properties.
Based on these predicted properties, polymers derived from this compound are expected to be beneficial for the following applications:
-
p-Type and n-Type Semiconductors in OFETs: While many polythiophenes are p-type semiconductors, the lowered LUMO level due to the CF3 group might enable n-type or ambipolar charge transport, making these materials interesting for complementary logic circuits.
-
Donor and Acceptor Materials in OPVs: As a donor material, the lowered HOMO level could lead to higher Voc. When used as an acceptor material, the trifluoromethyl group could enhance electron affinity, contributing to efficient charge separation.
-
Host and Charge Transport Layers in OLEDs: The modified energy levels could be tailored for efficient charge injection and transport in OLEDs.
Quantitative Data Summary
| Property | Poly(3-hexylthiophene) (P3HT) (Typical Values) | Poly(2-(trifluoromethyl)thiophene) (P2CF3T) (Estimated) | Rationale for Estimation |
| HOMO Energy Level (eV) | -4.9 to -5.2 | -5.3 to -5.6 | The electron-withdrawing CF3 group is expected to deepen the HOMO level. |
| LUMO Energy Level (eV) | -2.8 to -3.0 | -3.2 to -3.5 | The electron-withdrawing CF3 group is expected to lower the LUMO level. |
| Optical Bandgap (eV) | 2.1 - 2.4 | 2.0 - 2.3 | The bandgap may be slightly reduced due to intramolecular interactions. |
| Hole Mobility (cm²/Vs) in OFETs | 10⁻³ - 10⁻¹ | 10⁻⁴ - 10⁻² | Potential for altered morphology and increased electron trapping might slightly reduce hole mobility. |
| PCE (%) in OPVs (with PCBM) | 3 - 5 | 4 - 6 (predicted) | The anticipated higher Voc could lead to an overall increase in power conversion efficiency. |
Note: The values for P2CF3T are predictive and require experimental validation.
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of polymers from this compound and their fabrication into organic electronic devices.
Protocol 1: Synthesis of poly(2-(trifluoromethyl)thiophene) via Stille Coupling Polymerization
This protocol describes a common method for synthesizing conjugated polymers.
Materials:
-
This compound (Monomer)
-
2,5-Bis(trimethylstannyl)thiophene (Co-monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)3) (Ligand)
-
Anhydrous Toluene (Solvent)
-
Argon or Nitrogen gas (Inert atmosphere)
Procedure:
-
In a Schlenk flask, under an inert atmosphere, dissolve this compound (1 equivalent) and 2,5-Bis(trimethylstannyl)thiophene (1 equivalent) in anhydrous toluene.
-
Add the catalyst Pd2(dba)3 (0.01 equivalents) and the ligand P(o-tol)3 (0.04 equivalents) to the solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the precipitate and wash it with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.
-
Collect the chloroform fraction and remove the solvent under reduced pressure to yield the purified polymer.
-
Characterize the polymer using ¹H NMR, ¹⁹F NMR, GPC (for molecular weight), and UV-Vis spectroscopy.
Protocol 2: Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET.
Materials:
-
Poly(2-(trifluoromethyl)thiophene) (P2CF3T) synthesized as per Protocol 1
-
Highly doped silicon wafer with a 300 nm thermal oxide layer (SiO₂/Si substrate)
-
Chlorobenzene or other suitable organic solvent
-
Gold (for source/drain electrodes)
-
Octadecyltrichlorosilane (OTS) for surface treatment (optional)
Procedure:
-
Clean the SiO₂/Si substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen.
-
Optionally, treat the SiO₂ surface with an OTS self-assembled monolayer to improve the semiconductor/dielectric interface.
-
Prepare a solution of P2CF3T in chlorobenzene (e.g., 5 mg/mL).
-
Spin-coat the P2CF3T solution onto the SiO₂/Si substrate to form a thin film.
-
Anneal the film at a suitable temperature (e.g., 100-150 °C) to remove residual solvent and improve morphology.
-
Use a shadow mask to thermally evaporate gold source and drain electrodes onto the semiconductor film. The channel length and width are defined by the mask.
-
Characterize the OFET device by measuring its output and transfer characteristics using a semiconductor parameter analyzer in a probe station.
Protocol 3: Fabrication of an Organic Photovoltaic (OPV) Device
This protocol describes the fabrication of a conventional bulk heterojunction OPV.
Materials:
-
Poly(2-(trifluoromethyl)thiophene) (P2CF3T)
-
[1][1]-Phenyl-C61-butyric acid methyl ester (PC61BM) or[1][1]-Phenyl-C71-butyric acid methyl ester (PC71BM)
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Calcium or Aluminum (for cathode)
-
Chlorobenzene or other suitable organic solvent
Procedure:
-
Clean the ITO-coated glass substrate by sonicating in detergent, deionized water, acetone, and isopropanol.
-
Treat the ITO surface with UV-ozone for 15 minutes to improve its work function.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 140 °C for 10 minutes.
-
Prepare a blend solution of P2CF3T and PCBM (e.g., 1:1 or 1:1.5 by weight) in chlorobenzene.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Anneal the active layer at a suitable temperature.
-
Thermally evaporate a thin layer of Calcium followed by a thicker layer of Aluminum as the cathode.
-
Encapsulate the device to prevent degradation from air and moisture.
-
Characterize the OPV device by measuring its current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²).
Visualizations
Caption: Workflow for the synthesis of Poly(2-(trifluoromethyl)thiophene).
Caption: Fabrication and characterization workflow for an OFET device.
Caption: Relationship between monomer structure and device performance.
References
Application Notes and Protocols for the Derivatization of 3-Bromo-2-(trifluoromethyl)thiophene for Biological Assays
Introduction
Thiophene-based compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable substituent in drug design.[3][4] 3-Bromo-2-(trifluoromethyl)thiophene serves as a versatile building block for the synthesis of novel bioactive compounds. Through derivatization, primarily at the 3-position, a library of analogs can be generated and screened for therapeutic potential.
This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura cross-coupling and subsequent evaluation of the synthesized compounds in relevant biological assays, with a focus on anticancer applications targeting kinase signaling pathways.
Data Presentation
The following table summarizes the in vitro biological activity of exemplary thiophene derivatives against various cancer cell lines and specific kinase targets. This data highlights the potential of this scaffold in cancer drug discovery.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Kinase Target | Kinase Inhibition IC50 (µM) | Reference |
| 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | VEGFR-2 | 0.126 | [5] |
| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | AKT-1 | 6.96 | [5] | ||
| 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | VEGFR-2 | 0.075 | [5] |
| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | AKT-1 | 4.60 | [5] | ||
| 5 | Thienopyrimidine | MCF-7 (Breast Cancer) | Potent (IC50 not specified) | FLT3 | 32.435 ± 5.5 | [6] |
| HepG-2 (Hepatocellular Carcinoma) | More potent than reference | [6] | ||||
| 8 | Thienopyrimidine | MCF-7 (Breast Cancer) | Potent (IC50 not specified) | FLT3 | 40.55 ± 6.3 | [6] |
| HepG-2 (Hepatocellular Carcinoma) | More potent than reference | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-2-(trifluoromethyl)thiophene Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[7][8]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.2 equivalents), Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ or K₃PO₄ (2 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-(trifluoromethyl)thiophene derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against VEGFR-2 kinase.[5]
Materials:
-
Synthesized thiophene derivatives
-
Recombinant human VEGFR-2
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant VEGFR-2 enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent, incubating, adding the Kinase Detection Reagent, and measuring luminescence with a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.[5][9]
Materials:
-
Cancer cell lines (e.g., HepG2, PC-3)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized thiophene derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Simplified VEGFR-2/AKT signaling pathway inhibition.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Multi-Step Synthesis of Novel Heterocycles from 3-Bromo-2-(trifluoromethyl)thiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of novel heterocycles, specifically substituted thieno[3,2-d]pyrimidines and pyrazolo[3,4-b]thiophenes, utilizing 3-Bromo-2-(trifluoromethyl)thiophene as a key starting material. The trifluoromethyl group offers unique electronic properties and metabolic stability, making the resulting heterocyclic scaffolds attractive for drug discovery and materials science.
Overview of Synthetic Strategies
The synthetic approaches outlined herein leverage palladium-catalyzed cross-coupling reactions to functionalize the 3-position of the thiophene ring, followed by cyclization to construct the desired fused heterocyclic systems. The primary coupling reactions employed are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are known for their broad substrate scope and functional group tolerance.[1][2][3]
Synthesis of Substituted 2-(Trifluoromethyl)thieno[3,2-d]pyrimidines
The synthesis of the thieno[3,2-d]pyrimidine core involves an initial amination of this compound, followed by cyclization with a suitable one-carbon synthon.
Logical Workflow for Thieno[3,2-d]pyrimidine Synthesis
Caption: Synthetic workflow for 2-(trifluoromethyl)thieno[3,2-d]pyrimidines.
Experimental Protocols
Step 1: Buchwald-Hartwig Amination of this compound
This procedure details the palladium-catalyzed amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add the primary amine (1.2 eq) and anhydrous dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-amino-2-(trifluoromethyl)thiophene derivative.[4]
Step 2: Cyclization to form the Thieno[3,2-d]pyrimidine Ring
This protocol describes the formation of the pyrimidine ring from the 3-amino-2-(trifluoromethyl)thiophene intermediate.
Materials:
-
3-Amino-2-(trifluoromethyl)thiophene derivative
-
Formamide or Triethyl orthoformate
-
Formic acid (catalyst, if using triethyl orthoformate)
Procedure (using Formamide):
-
In a round-bottom flask, heat the 3-amino-2-(trifluoromethyl)thiophene derivative in an excess of formamide at 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude thieno[3,2-d]pyrimidine.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Aniline | Pd(OAc)₂/Xantphos, Cs₂CO₃ | Dioxane | 110 | 18 | N-phenyl-2-(trifluoromethyl)thiophen-3-amine | 75-85 |
| 2 | N-phenyl-2-(trifluoromethyl)thiophen-3-amine | Formamide | - | Formamide | 155 | 5 | 3-phenyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one | 60-70 |
Synthesis of Substituted 2-(Trifluoromethyl)pyrazolo[3,4-b]thiophenes
The synthesis of the pyrazolo[3,4-b]thiophene scaffold begins with a Suzuki-Miyaura coupling to introduce a functionalized aryl group, followed by conversion to a hydrazone and subsequent cyclization.
Logical Workflow for Pyrazolo[3,4-b]thiophene Synthesis
Caption: Synthetic route to 2-(trifluoromethyl)pyrazolo[3,4-b]thiophenes.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling of this compound
This procedure details the palladium-catalyzed coupling of this compound with an arylboronic acid.[2][5]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water mixture
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the mixture to reflux (approximately 90 °C) under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aryl-2-(trifluoromethyl)thiophene.
Step 2: Formylation of 3-Aryl-2-(trifluoromethyl)thiophene (Vilsmeier-Haack Reaction)
This protocol describes the introduction of a formyl group at the 5-position of the thiophene ring.
Materials:
-
3-Aryl-2-(trifluoromethyl)thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Cool a solution of DMF in a suitable flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 3-aryl-2-(trifluoromethyl)thiophene (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the 3-aryl-2-(trifluoromethyl)thiophene-5-carbaldehyde.
Step 3: Hydrazone Formation and Cyclization
This final step involves the reaction with hydrazine to form the pyrazole ring.
Materials:
-
3-Aryl-2-(trifluoromethyl)thiophene-5-carbaldehyde
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the 3-aryl-2-(trifluoromethyl)thiophene-5-carbaldehyde (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction for the consumption of the aldehyde.
-
Cool the reaction mixture, and the product may precipitate. If not, reduce the solvent volume and cool to induce crystallization.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the substituted 2-(trifluoromethyl)pyrazolo[3,4-b]thiophene.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 12 | 3-Phenyl-2-(trifluoromethyl)thiophene | 80-90 |
| 2 | 3-Phenyl-2-(trifluoromethyl)thiophene | POCl₃/DMF | - | DMF | 70 | 3 | 3-Phenyl-2-(trifluoromethyl)thiophene-5-carbaldehyde | 65-75 |
| 3 | 3-Phenyl-2-(trifluoromethyl)thiophene-5-carbaldehyde | Hydrazine hydrate | Acetic acid | Ethanol | Reflux | 5 | 3-Phenyl-2-(trifluoromethyl)-1H-pyrazolo[3,4-b]thiophene | 70-80 |
Safety and Handling
-
This compound is a halogenated organic compound and should be handled in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organoboron and organotin reagents can be toxic and should be handled with care.
-
Reactions under inert atmosphere require proper Schlenk line or glovebox techniques.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Characterization of Novel Heterocycles
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: To assess the purity of solid compounds.
These detailed protocols provide a robust framework for the synthesis of novel trifluoromethyl-substituted thieno[3,2-d]pyrimidines and pyrazolo[3,4-b]thiophenes, offering valuable scaffolds for further investigation in medicinal chemistry and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-2-(trifluoromethyl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-2-(trifluoromethyl)thiophene by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound, and how does this influence the choice of eluent?
A1: this compound is expected to be a relatively non-polar compound. The presence of the bromine atom and the thiophene ring contributes to some polarity, but the trifluoromethyl group significantly increases the compound's lipophilicity. Therefore, a non-polar mobile phase with a small amount of a more polar solvent is recommended for elution from a silica gel column. A good starting point is a mixture of hexane and ethyl acetate.
Q2: What are the common impurities I should be aware of during the purification of this compound?
A2: Common impurities may include unreacted starting materials, residual solvents from the reaction workup, and isomers. A likely isomeric impurity is 2-bromo-3-(trifluoromethyl)thiophene, which can be challenging to separate due to its similar polarity. Monitoring the reaction by GC-MS or NMR before purification can help identify the impurities present.
Q3: How can I visualize this compound on a TLC plate?
A3: Due to the presence of the thiophene ring, this compound is UV active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background. Staining with potassium permanganate (KMnO₄) can also be used as a secondary visualization method.
Q4: Is this compound stable during silica gel chromatography?
A4: Halogenated thiophenes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation. While there is no specific data on the stability of this compound, it is a possibility to consider. If degradation is suspected, using deactivated (neutral) silica gel or an alternative stationary phase like alumina may be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is too polar or not polar enough. | Optimize the eluent system by testing various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, hexane/dichloromethane). Aim for an Rf value of 0.2-0.3 for the target compound. |
| Product elutes with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. Start with 100% hexane and gradually increase the proportion of the more polar solvent. |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the product is still retained, consider a stronger solvent system. |
| Tailing of spots on TLC/column | The compound may be interacting too strongly with the silica gel, or the sample is overloaded. | Add a small amount of a slightly more polar solvent (like a few drops of triethylamine if the compound is basic, though unlikely here) to the eluent to reduce tailing. Ensure the column is not overloaded with the crude sample. |
| Suspected product degradation on the column | The compound is sensitive to the acidic silica gel. | Use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a neutral stationary phase such as alumina. |
| Co-elution with an impurity | The impurity has a very similar polarity to the product. | Try a different solvent system to alter the selectivity. If separation is still not achieved, consider preparative HPLC or recrystallization if the product is a solid. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general method for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel coated with fluorescent indicator)
-
Glass column for chromatography
-
Sand
-
Collection tubes
2. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate) to find the optimal eluent for separation.
-
Visualize the spots under UV light (254 nm). The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.
3. Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 100% hexane or 99:1 hexane:ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Pre-elute the column with the initial mobile phase until the pack is stable.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity mobile phase.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If the product elutes too slowly, gradually increase the polarity of the mobile phase (e.g., from 99:1 to 98:2 hexane:ethyl acetate). A summary of a potential gradient is provided in the table below.
6. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation: Example Elution Gradient
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 100:0 | 2 column volumes | Elute very non-polar impurities |
| 2 | 99:1 | 3-4 column volumes | Elute the product |
| 3 | 95:5 | 2-3 column volumes | Elute more polar impurities |
Note: This is an example gradient and should be optimized based on TLC analysis.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Technical Support Center: Purification of 3-Bromo-2-(trifluoromethyl)thiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of isomeric impurities from 3-Bromo-2-(trifluoromethyl)thiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common isomeric impurity in this compound and why is it difficult to remove?
The most common isomeric impurity encountered during the synthesis of this compound is 2-Bromo-3-(trifluoromethyl)thiophene. The formation of this isomer can occur due to non-selective bromination or rearrangement reactions. Separating these isomers is challenging due to their very similar physical and chemical properties, such as boiling point and polarity, which makes conventional purification techniques like distillation and standard column chromatography often ineffective.[1][2][3]
Q2: What analytical techniques are recommended for identifying and quantifying isomeric impurities in my sample?
A combination of chromatographic and spectroscopic methods is essential for the accurate identification and quantification of isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile isomers. The fragmentation patterns in the mass spectra can help differentiate between the 3-bromo and 2-bromo isomers.[3]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be optimized to achieve separation of the isomers.[4][5] Method development may be required to find the optimal column and mobile phase combination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for structural elucidation and can be used to determine the ratio of the two isomers in a mixture.[6][7]
Troubleshooting Guides
Issue 1: Poor separation of isomers using standard silica gel column chromatography.
Possible Cause: The polarity of this compound and its 2-bromo isomer are too similar for effective separation on standard silica gel.
Solutions:
-
Optimize the Mobile Phase: A systematic screening of solvent systems with varying polarities should be performed. Non-polar solvent systems, such as hexane/toluene or hexane/dichloromethane mixtures, may provide better resolution.
-
Utilize a Different Stationary Phase: Consider using alternative stationary phases like alumina (neutral or basic) or silver nitrate impregnated silica gel, which can offer different selectivity based on interactions with the bromine and trifluoromethyl groups.
-
Employ High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable column (e.g., C18, phenyl-hexyl) can provide higher resolution for separating challenging isomers.
Issue 2: Co-elution of the desired product and the isomeric impurity during column chromatography.
Possible Cause: The chosen chromatographic conditions are not providing sufficient resolution between the two isomers.
Solutions:
-
Gradient Elution: Employ a shallow gradient of a slightly more polar solvent in a non-polar mobile phase. This can help to resolve compounds with very similar retention times.
-
Dry Loading: If the sample has poor solubility in the initial mobile phase, dry loading onto silica gel can improve the initial band sharpness and enhance separation.[8]
-
Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates and improve separation efficiency.
Issue 3: Inaccurate quantification of isomeric purity by NMR.
Possible Cause: Peak overlap or poor signal-to-noise ratio can lead to inaccurate integration and quantification.
Solutions:
-
Use a Higher Field NMR Spectrometer: A higher magnetic field strength will provide better signal dispersion and reduce peak overlap.
-
19F NMR: Given the trifluoromethyl group, 19F NMR can be a very sensitive and clean method for quantifying the two isomers, as the chemical shifts of the CF3 group are likely to be different in the two isomeric environments.
-
Relaxation Agent: The addition of a relaxation agent like Cr(acac)3 can sometimes help in obtaining more accurate integrations, especially for quaternary carbons in 13C NMR.
Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol outlines a method for attempting the separation of this compound from its 2-bromo isomer using high-resolution flash chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (high-performance, 25-40 µm particle size)
-
Hexane (HPLC grade)
-
Toluene (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Fraction collector
Procedure:
-
TLC Analysis: Develop a TLC method to visualize the separation of the isomers. Test various solvent systems (e.g., 99:1, 98:2, 95:5 hexane:toluene).
-
Column Packing: Prepare a long, narrow flash chromatography column with high-performance silica gel.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of hexane or toluene and load it onto the column. Alternatively, use the dry loading technique.[8]
-
Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding small increments of toluene (e.g., a shallow gradient from 0% to 5% toluene over several column volumes).
-
Fraction Collection: Collect small fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure desired isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol describes a general approach for separating the isomeric mixture using preparative HPLC.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Appropriate preparative column (e.g., C18, 250 x 21.2 mm, 5 µm)
Procedure:
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the two isomers. Screen different mobile phases (e.g., acetonitrile/water, methanol/water).
-
Method Scaling: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.
-
Sample Injection: Dissolve the crude mixture in the mobile phase and inject it onto the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the peaks of the two isomers.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC or GC-MS to confirm the purity.
-
Solvent Removal: Combine the pure fractions of the desired isomer and remove the solvent.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Stationary Phase | Mobile Phase/Eluent | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel (25-40 µm) | Hexane/Toluene Gradient | Cost-effective, scalable | May not achieve baseline separation |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water | High resolution, high purity | More expensive, smaller scale |
Table 2: Representative Analytical Data for Isomer Identification
| Analytical Technique | This compound | 2-Bromo-3-(trifluoromethyl)thiophene |
| Retention Time (GC) | tR1 | tR2 (tR1 ≠ tR2) |
| 1H NMR (δ, ppm) | Distinct aromatic proton signals | Distinct aromatic proton signals |
| 19F NMR (δ, ppm) | Single resonance at δ1 | Single resonance at δ2 (δ1 ≠ δ2) |
| Mass Spectrum (m/z) | Molecular ion peak, characteristic fragmentation | Molecular ion peak, characteristic fragmentation |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Separation of 2-bromo-3-methylthiophene and the corresponding 5-bromo isomer - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Thiophene, 2-bromo- | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-2-(trifluoromethyl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 3-Bromo-2-(trifluoromethyl)thiophene. The electron-withdrawing nature of the trifluoromethyl group presents unique challenges in this cross-coupling reaction. This guide offers insights into overcoming common experimental hurdles to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The primary challenge arises from the electronic properties of the substrate. The potent electron-withdrawing trifluoromethyl (-CF3) group significantly influences the reactivity of the thiophene ring. This can affect the oxidative addition step in the catalytic cycle and may necessitate carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Q2: What are the most common side reactions observed, and how can they be minimized?
A2: Common side reactions include:
-
Protodeboronation: The boronic acid coupling partner can be replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, carefully selecting the base (e.g., using potassium fluoride, KF), or employing more stable boronic acid derivatives like pinacol esters.
-
Homocoupling: The boronic acid can couple with itself. This is often promoted by the presence of oxygen. Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) is crucial.
-
Dehalogenation: The bromo group on the thiophene can be replaced by a hydrogen atom. This can be influenced by the choice of catalyst, ligand, and the presence of protic sources. Screening different catalyst systems can help mitigate this issue.
Q3: Which palladium catalyst and ligand system is a good starting point for this reaction?
A3: For electron-deficient aryl bromides, catalyst systems with electron-rich and bulky phosphine ligands are often effective. A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald-type ligand such as SPhos, XPhos, or RuPhos. Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can also be screened.
Q4: How critical is the choice of base and solvent?
A4: The base and solvent system is critical and often requires empirical optimization.
-
Base: The base activates the boronic acid for transmetalation. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
Solvent: A solvent or solvent mixture that can dissolve both the organic substrate and the inorganic base is necessary. Common choices include mixtures of dioxane/water, toluene/water, or THF/water. The water content can be critical and should be controlled to minimize side reactions like protodeboronation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst or a more robust pre-catalyst. • Ensure proper degassing to prevent catalyst oxidation. |
| 2. Inefficient Ligand | • Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that are known to promote coupling of electron-deficient halides. | |
| 3. Suboptimal Base | • Screen different bases, starting with K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | |
| 4. Inappropriate Solvent | • Try different solvent systems like dioxane/water, toluene/water, or DMF. Optimize the solvent ratio. | |
| 5. Low Reaction Temperature | • Gradually increase the reaction temperature in increments of 10-20°C. Consider using microwave irradiation for rapid heating. | |
| Significant Protodeboronation | 1. Excess Water or Protic Solvent | • Use anhydrous solvents and ensure the base is dry. If water is necessary, minimize the amount. |
| 2. Unstable Boronic Acid | • Use the boronic acid as a more stable pinacol ester or trifluoroborate salt. | |
| 3. Inappropriate Base | • Consider using a fluoride source like CsF or KF as the base, which can sometimes suppress protodeboronation. | |
| Formation of Homocoupled Product | 1. Presence of Oxygen | • Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| 2. Inefficient Catalyst System | • A more active catalyst system can promote the desired cross-coupling over homocoupling. | |
| Dehalogenation of Starting Material | 1. Inefficient Reductive Elimination | • Use bulky, electron-rich ligands to favor the reductive elimination of the product over dehalogenation pathways. |
| 2. Protic Impurities | • Use anhydrous solvents and reagents. |
Data Presentation: Reaction Conditions for Analogous Suzuki Couplings
Disclaimer: The following tables summarize reaction conditions for Suzuki couplings of structurally related substituted bromothiophenes and trifluoromethyl-substituted heterocycles. These conditions can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Various Aryl Boronic Acids [1]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-chloro-4-fluorophenyl | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 72 |
| 2 | 4-methoxyphenyl | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 76 |
| 3 | 4-methylphenyl | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 4 | 3,5-dimethylphenyl | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | 1,4-dioxane/H₂O (4:1) | 90 | 12 | 58 |
Table 2: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with Aryl Boronic Acids [2]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-methoxyphenyl | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane | 120 (MW) | 40 | 85 |
| 2 | 4-methylphenyl | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane | 120 (MW) | 40 | 82 |
| 3 | 2-methoxyphenyl | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane | 120 (MW) | 40 | 73 |
| 4 | 4-acetylphenyl | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane | 120 (MW) | 40 | 87 |
Experimental Protocols
General Protocol for Suzuki Coupling of a Substituted Bromothiophene (based on analogous systems) [1]
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromothiophene derivative (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for optimizing the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 3-Bromo-2-(trifluoromethyl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-(trifluoromethyl)thiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of this compound?
The most reliable and regioselective method for the synthesis of this compound is through a Directed ortho-Metalation (DoM) approach. This involves the deprotonation of the starting material, 2-(trifluoromethyl)thiophene, at the 3-position using a strong lithium amide base, followed by quenching the resulting aryllithium intermediate with an electrophilic bromine source. This method is favored over direct electrophilic bromination due to the strong directing effect of the trifluoromethyl group, which can lead to a mixture of isomers.
Q2: What are the potential side products in the synthesis of this compound via Directed ortho-Metalation?
Several side products can be formed during the synthesis. The most common ones are:
-
2-(Trifluoromethyl)thiophene (Unreacted Starting Material): Incomplete lithiation or premature quenching of the lithiated intermediate can lead to the recovery of the starting material.
-
Isomeric Brominated Products (e.g., 5-Bromo-2-(trifluoromethyl)thiophene): While DoM is highly regioselective for the 3-position, minor amounts of other isomers might form, especially if the reaction conditions are not optimal.
-
Protonated Intermediate (2-(Trifluoromethyl)thiophene): If the reaction is not kept strictly anhydrous, the highly reactive lithiated intermediate can be quenched by trace amounts of water or other proton sources, leading back to the starting material.
-
Coupling Products: In some cases, side reactions can lead to the formation of dimeric thiophene species.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Recovery of Starting Material.
This is a common issue often related to the efficiency of the lithiation step.
| Potential Cause | Troubleshooting Steps |
| Inactive Lithiating Agent | Use a freshly titrated solution of the lithium amide base (e.g., LDA or LiTMP). The molarity of commercially available organolithium reagents can decrease over time. |
| Insufficient Amount of Base | Ensure at least one equivalent of the lithium amide base is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents). |
| Presence of Moisture or Protic Impurities | Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Reaction Temperature Too High During Lithiation | Maintain a low temperature (typically -78 °C) during the deprotonation step to ensure the stability of the lithiated intermediate. |
Issue 2: Formation of Multiple Isomeric Products.
The presence of significant amounts of brominated isomers other than the desired 3-bromo product indicates a loss of regioselectivity.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Lithiation Conditions | Ensure the lithiation is performed at a sufficiently low temperature (-78 °C) to favor the kinetically controlled deprotonation at the 3-position. |
| Choice of Brominating Agent | Use a clean and reliable brominating agent. N-Bromosuccinimide (NBS) or 1,2-dibromoethane are common choices. |
| Reaction Temperature During Bromination | Add the brominating agent at a low temperature and allow the reaction to slowly warm to room temperature to control the reaction rate and minimize side reactions. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Directed ortho-Metalation
Materials:
-
2-(Trifluoromethyl)thiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine or 2,2,6,6-Tetramethylpiperidine
-
N-Bromosuccinimide (NBS)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (or 2,2,6,6-tetramethylpiperidine) to the cooled THF.
-
Slowly add n-BuLi to the solution and stir for 30 minutes at -78 °C to generate the lithium amide base in situ.
-
Add 2-(trifluoromethyl)thiophene dropwise to the lithium amide solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithiation.
-
In a separate flask, prepare a solution of NBS in anhydrous THF.
-
Slowly add the NBS solution to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Visualizations
Improving yield and regioselectivity in reactions of 2-(trifluoromethyl)thiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)thiophene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yield and regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with 2-(trifluoromethyl)thiophene?
A1: The primary challenge stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This deactivates the thiophene ring, making it less reactive in electrophilic aromatic substitution reactions compared to thiophene itself. This can lead to lower yields and may require harsher reaction conditions. The -CF₃ group also directs incoming electrophiles, influencing the regioselectivity of the reaction.
Q2: Which positions on the 2-(trifluoromethyl)thiophene ring are most reactive?
A2: In electrophilic aromatic substitution reactions, the C5 position is the most favored site for attack due to the directing effect of the sulfur atom and the deactivating effect of the -CF₃ group at the C2 position. The C4 position is the next most likely, while the C3 position is the least reactive. For reactions involving deprotonation (lithiation), the most acidic proton is at the C5 position.
Troubleshooting Guides
Friedel-Crafts Acylation
Issue: Low or no yield of the desired acylated product.
The electron-withdrawing -CF₃ group strongly deactivates the thiophene ring, making it resistant to classical Friedel-Crafts acylation conditions.
Troubleshooting Strategies:
-
Use a more reactive acylating agent: Instead of acetic anhydride, consider using a more reactive acyl chloride.
-
Employ a stronger Lewis acid catalyst: While AlCl₃ is common, stronger Lewis acids or alternative catalytic systems may be necessary. A combination of trifluoroacetic acid and trifluoroacetic anhydride has been shown to be effective for acylating deactivated aromatic compounds.[1]
-
Increase reaction temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely to avoid decomposition.
-
Consider alternative methods: If direct acylation is unsuccessful, a multi-step approach may be necessary. This could involve lithiation at the 5-position followed by reaction with an acylating agent.
Expected Regioselectivity: Acylation is expected to occur exclusively at the C5 position.
Logical Relationship for Troubleshooting Friedel-Crafts Acylation
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Bromination
Issue: Formation of di-brominated byproducts and/or low yield of the desired mono-brominated product.
While the C5 position is strongly favored, over-bromination can occur if the reaction conditions are not carefully controlled.
Troubleshooting Strategies:
-
Control the stoichiometry of the brominating agent: Use N-Bromosuccinimide (NBS) as the brominating agent and carefully control the stoichiometry to 1.0 equivalent or slightly less to favor mono-bromination.
-
Slow addition at low temperature: Add the NBS solution dropwise to the solution of 2-(trifluoromethyl)thiophene at a low temperature (e.g., 0 °C or below) to control the reaction rate and minimize over-bromination.
-
Choice of solvent: Aprotic solvents like tetrahydrofuran (THF) or acetonitrile are commonly used.
Expected Regioselectivity: Bromination will occur selectively at the C5 position to yield 2-bromo-5-(trifluoromethyl)thiophene.
Experimental Protocol: Synthesis of 2-bromo-5-(trifluoromethyl)thiophene
-
Dissolve 2-(trifluoromethyl)thiophene (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.0 eq.) in anhydrous THF.
-
Add the NBS solution dropwise to the cooled thiophene solution over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Ratio | Notes |
| 2-(Trifluoromethyl)thiophene | 1.0 | |
| N-Bromosuccinimide (NBS) | 1.0 | Use high-purity, recrystallized NBS for best results. |
| Anhydrous THF | - | Ensure the solvent is dry to prevent side reactions. |
Lithiation and Functionalization
Issue: Low yield of the desired functionalized product or formation of byproducts due to decomposition of the lithiated intermediate.
The proton at the C5 position of 2-(trifluoromethyl)thiophene is the most acidic and can be selectively removed with a strong base like n-butyllithium (n-BuLi). However, the resulting lithiated species can be unstable at higher temperatures.
Troubleshooting Strategies:
-
Maintain low temperatures: Perform the lithiation at -78 °C (dry ice/acetone bath) to ensure the stability of the 2-lithio-5-(trifluoromethyl)thiophene intermediate.
-
Use anhydrous conditions: All glassware must be flame-dried, and all solvents and reagents must be anhydrous to prevent quenching of the organolithium species.
-
Slow addition of n-BuLi: Add the n-BuLi solution dropwise to the thiophene solution at -78 °C to control the exotherm.
-
Quench at low temperature: Add the electrophile to the lithiated thiophene solution at -78 °C.
Expected Regioselectivity: Lithiation will occur exclusively at the C5 position.
Experimental Protocol: Synthesis of 5-(Trifluoromethyl)thiophene-2-carbaldehyde via Lithiation
-
In a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2-(trifluoromethyl)thiophene (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Lithiation and Functionalization
Caption: Step-by-step workflow for lithiation and subsequent functionalization.
Suzuki-Miyaura Cross-Coupling
Issue: Low yield of the coupled product.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, reaction conditions need to be optimized for specific substrates.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst. Other palladium sources and ligands can be screened if yields are low.
-
Base Selection: A variety of bases can be used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being common choices. The choice of base can significantly impact the reaction outcome.[2]
-
Solvent System: A mixture of an organic solvent and water is typically used, such as 1,4-dioxane/water or toluene/ethanol/water.[2] The solubility of the reagents in the solvent system is crucial.
-
Degassing: Thoroughly degassing the solvent and reaction mixture is critical to prevent the oxidation and deactivation of the palladium catalyst.
Experimental Protocol: Suzuki Coupling of 2-bromo-5-(trifluoromethyl)thiophene with an Arylboronic Acid
-
To a flame-dried flask, add 2-bromo-5-(trifluoromethyl)thiophene (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Component | Molar Ratio/mol% | Notes |
| 2-Bromo-5-(trifluoromethyl)thiophene | 1.0 | |
| Arylboronic Acid | 1.1 - 1.2 | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2 - 5 mol% | Must be handled under an inert atmosphere. |
| Base (e.g., K₂CO₃ or K₃PO₄) | 2.0 | [2] |
| Solvent (e.g., 1,4-Dioxane/Water) | - | Must be degassed prior to use.[2] |
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for low-yield lithiation of bromothiophenes
Technical Support Center: Lithiation of Bromothiophenes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the lithiation of bromothiophenes, a critical reaction for the synthesis of functionalized thiophenes in pharmaceutical and materials science research.[1]
Frequently Asked Questions (FAQs)
Q1: My lithiation of 3-bromothiophene is resulting in a low yield. What are the most common causes?
A1: Low yields in the lithiation of 3-bromothiophene are frequently due to one or more of the following factors:
-
Presence of Moisture or Oxygen: Organolithium reagents are extremely reactive and are quenched by water and oxygen.[1][2] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a positive pressure of an inert atmosphere (argon or nitrogen).[1][2] Solvents must be anhydrous.[1][3]
-
Incorrect Reaction Temperature: The lithium-halogen exchange is rapid even at very low temperatures. Maintaining a temperature of -78 °C is crucial to minimize side reactions and prevent the decomposition of the 3-lithiothiophene intermediate.[1][2]
-
Inactive Organolithium Reagent: The molarity of commercially available organolithium reagents can decrease over time. It is highly recommended to titrate the n-BuLi or t-BuLi solution prior to use to ensure accurate stoichiometry.[2]
-
Side Reactions with Byproducts: When using n-BuLi, the n-butyl bromide byproduct can react with the desired 3-lithiothiophene.[4] Similarly, with one equivalent of t-BuLi, the resulting t-butyl bromide can lead to side reactions.[3][4]
Q2: I am observing a significant amount of debrominated thiophene as a byproduct. How can I prevent this?
A2: The formation of thiophene is a common side reaction resulting from the protonation of the 3-lithiothiophene intermediate.[3] This can be minimized by:
-
Strictly Anhydrous Conditions: Any protic source, such as water in the solvent or on the glassware, will protonate the highly basic lithiated intermediate.[3]
-
Choice and Equivalents of Lithiating Agent: Using two equivalents of tert-butyllithium (t-BuLi) is a highly effective strategy.[3][4] The first equivalent performs the lithium-halogen exchange, and the second equivalent eliminates the t-butyl bromide byproduct to form unreactive isobutylene, preventing it from reacting with the 3-lithiothiophene.[3][4]
Q3: Which organolithium reagent is better for the lithiation of 3-bromothiophene: n-BuLi or t-BuLi?
A3: For the cleanest reaction and highest yields, tert-butyllithium (t-BuLi) is generally considered the superior reagent for the lithiation of 3-bromothiophene.[4] While n-butyllithium (n-BuLi) is effective, it can lead to the formation of 3-butylthiophene as a byproduct.[1][4] Using two equivalents of t-BuLi at -78 °C is often the best choice for a clean and high-yielding reaction, typically providing yields greater than 90%.[4]
Q4: Can I use a different solvent than THF?
A4: Anhydrous tetrahydrofuran (THF) is the recommended solvent as it is aprotic and effectively solvates the lithium cation.[1] While other ethereal solvents like diethyl ether can be used, THF is generally preferred.[3][5] It is critical that the solvent is thoroughly dried, for instance, by distillation from sodium/benzophenone.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low-yield lithiation reactions.
Problem: Low Yield and/or Formation of Multiple Products
Below is a troubleshooting workflow to diagnose and solve common issues.
Caption: Troubleshooting workflow for low-yield lithiation of bromothiophenes.
Data Presentation
Table 1: Comparison of Common Lithiating Reagents for 3-Bromothiophene
| Reagent | Recommended Equivalents | Key Advantages | Key Disadvantages | Typical Yield |
| n-Butyllithium (n-BuLi) | 1.1 eq | Commonly available and effective for lithium-halogen exchange. | Can lead to side products like 3-butylthiophene.[1][4] | <90%[4] |
| tert-Butyllithium (t-BuLi) | 2.0 eq | Highly reactive, provides cleaner reactions by eliminating the t-BuBr byproduct.[1][4] | More pyrophoric and hazardous than n-BuLi.[1] | >90%[4] |
| Lithium Diisopropylamide (LDA) | N/A | Strong, non-nucleophilic base. | Unsuitable; tends to cause deprotonation at the 2-position rather than lithium-halogen exchange.[1][4] | N/A |
Table 2: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | -78 °C | Maximizes selectivity and prevents decomposition of the 3-lithiothiophene intermediate.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ethereal solvent that effectively solvates the lithium cation.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive with oxygen and moisture.[1] |
| Lithiation Time | 30 - 60 minutes | Sufficient time to ensure complete lithium-halogen exchange.[1] |
| Electrophile Quench Time | 1 - 3 hours (while warming to room temperature) | Allows the reaction with the electrophile to proceed to completion.[1] |
Experimental Protocols
Protocol: Lithiation of 3-Bromothiophene using t-Butyllithium
This protocol describes the lithiation of 3-bromothiophene using two equivalents of t-BuLi, followed by quenching with a generic electrophile.
Materials and Equipment:
-
3-Bromothiophene
-
tert-Butyllithium (t-BuLi) in pentane (typically 1.7 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa, syringes, and needles
-
Inert gas line (Argon or Nitrogen)
-
Dry ice/acetone bath
Safety Precautions: Organolithium reagents are extremely pyrophoric and react violently with water.[1] All manipulations must be performed by trained personnel under a strict inert atmosphere.[1] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under a positive flow of inert gas.
-
Addition of Reactants: Add 3-bromothiophene (1.0 eq) to the flask via syringe, followed by anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.
-
Lithiation: Slowly add t-butyllithium (2.0 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise while maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for another hour before slowly warming to room temperature and stirring for an additional 1-3 hours.[1]
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction with saturated aqueous NH₄Cl solution.[1] Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Reaction Principle: Lithium-Halogen Exchange
The lithiation of 3-bromothiophene proceeds via a lithium-halogen exchange mechanism.
Caption: General mechanism for lithium-halogen exchange on 3-bromothiophene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Proper storage and handling to prevent degradation of 3-Bromo-2-(trifluoromethyl)thiophene
Technical Support Center: 3-Bromo-2-(trifluoromethyl)thiophene
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting of this compound to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure stability, the compound should be stored at 2-8°C in a tightly sealed container.[1] It is crucial to keep it in a dark place, under an inert atmosphere, and in a dry, cool, and well-ventilated area.[1][2] For safety, the storage location should be designated for flammable materials and kept locked.[3]
Q2: How should I handle this compound to avoid exposure and contamination?
A2: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][3][4] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and safety goggles.[2][4] Avoid contact with skin and eyes.[2] It is recommended to use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[2][3] Do not eat, drink, or smoke when using this product, and wash your hands thoroughly after handling.[4]
Q3: What materials or substances are incompatible with this compound?
A3: You should avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[3] Exposure to these materials can lead to degradation of the compound.
Q4: What are the known hazardous decomposition products?
A4: While specific data for this compound is limited, thermal decomposition of similar brominated thiophene compounds can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen halides, and sulfur oxides.[3][5]
Q5: Is this compound sensitive to light or moisture?
A5: Yes, the compound should be protected from direct sunlight and stored in a dark place.[1][5] Additionally, exposure to moisture should be avoided.[4] Photodegradation is a known degradation pathway for brominated compounds.[6]
Troubleshooting Guide
Issue 1: I am observing unexpected or inconsistent results in my reaction.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Verify the storage conditions. Was the compound exposed to light, heat, or incompatible materials?[1][4] Check the appearance of the compound for any color change or signs of precipitation.
-
Solution: If degradation is suspected, use a fresh, properly stored vial of the compound for subsequent experiments.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Review handling procedures. Was the compound exposed to air or moisture?[4] Were clean, dry glassware and non-reactive equipment used?
-
Solution: Handle the compound under an inert atmosphere and ensure all equipment is properly cleaned and dried before use.
-
Issue 2: The compound has changed in appearance (e.g., color has darkened).
-
Possible Cause: Decomposition.
-
Troubleshooting Step: This is a strong indicator of degradation. Review the storage history of the vial. Note any potential exposure to heat, light, or air.
-
Solution: It is highly recommended to discard the material in accordance with local regulations and use a new, unopened vial for your experiments.[2] Do not use material that shows visible signs of degradation.
-
Data Presentation
Table 1: Physical and Storage Properties of this compound
| Property | Value | Citation |
| CAS Number | 924818-17-7 | [1] |
| Molecular Formula | C₅H₂BrF₃S | [1] |
| Molecular Weight | 231.03 | [1] |
| Storage Temperature | 2-8°C | [1] |
| Key Storage Conditions | Inert atmosphere, keep in dark, store in a dry and cool place | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | [3] |
Experimental Protocols
Protocol 1: Visual Inspection for Degradation
This protocol outlines a basic procedure for the visual inspection of this compound to assess for potential degradation before experimental use.
Materials:
-
Vial of this compound
-
Proper PPE (gloves, safety glasses)
-
White background (e.g., a piece of white paper)
-
Reference photograph of a fresh, un-degraded sample (if available)
Procedure:
-
Before opening the vial, visually inspect the unopened container against a white background.
-
Observe the color of the liquid. A fresh sample should be a clear, light-yellow liquid.
-
Look for any signs of discoloration, such as a significant darkening or change to a brown or black color.
-
Check for the presence of any solid precipitate or cloudiness within the liquid.
-
Compare the appearance to a reference photo of a new batch or to the appearance recorded when the vial was first opened.
-
If any significant changes in color or clarity are observed, it is a strong indication of degradation. The material should not be used for experiments where purity is critical.
-
Properly dispose of any degraded material according to institutional and local safety guidelines.[2]
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways for the compound.
References
- 1. 924818-17-7|this compound|BLD Pharm [bldpharm.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Effective Workup Procedures for Palladium-Catalyzed Reactions of Thiophenes
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the workup of palladium-catalyzed reactions involving thiophene derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure efficient and successful purification of your target compounds.
Troubleshooting Guides
Difficulties arising during the workup of palladium-catalyzed reactions of thiophenes can often be traced back to a few common issues. The following tables provide a structured approach to identifying and resolving these problems for Suzuki, Stille, and Buchwald-Hartwig reactions.
Suzuki Coupling: Troubleshooting Workup and Purification
| Problem | Potential Cause(s) | Solution(s) |
| Low Isolated Yield After Workup | Incomplete Reaction: The reaction may not have gone to completion, leading to a mixture of starting materials and product that is difficult to separate. | - Monitor the reaction closely by TLC or GC-MS to ensure full conversion before initiating workup. - Consider optimizing reaction conditions (temperature, reaction time, catalyst loading) if incomplete conversion is a persistent issue. |
| Product Loss During Extraction: The desired thiophene product may have some water solubility, especially if it contains polar functional groups, leading to loss in the aqueous phase during extraction. | - Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Increase the number of extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Protodeboronation of Thiophene Boronic Acid: The thiophene boronic acid starting material can be unstable and decompose to thiophene, which can complicate purification.[1] | - Use a slight excess (1.1-1.2 equivalents) of the boronic acid. - Add the boronic acid portion-wise to the reaction mixture. | |
| Difficulty in Removing Palladium Residues | Formation of Palladium Black: The palladium catalyst may precipitate as finely divided palladium black, which can be difficult to remove by simple filtration. | - Filter the reaction mixture through a pad of Celite®. This provides a fine filtration medium that can effectively trap palladium black.[2] - For stubborn cases, consider using a metal scavenger. |
| Soluble Palladium Species: The palladium catalyst or its byproducts may remain dissolved in the organic phase. | - Treat the organic solution with a palladium scavenger (e.g., thiol-functionalized silica gel, activated carbon).[3][4] - Perform an aqueous wash with a solution of a chelating agent like thiourea or N-acetylcysteine. | |
| Co-elution of Product and Byproducts During Chromatography | Similar Polarity: The desired product and unreacted starting materials or homocoupled byproducts may have very similar polarities, making separation by standard column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step. - If starting materials are the issue, ensure the reaction goes to completion. |
Stille Coupling: Troubleshooting Workup and Purification
| Problem | Potential Cause(s) | Solution(s) |
| Persistent Tin Byproducts in the Purified Product | Incomplete Removal of Organotin Halides: Tributyltin or trimethyltin halides are common byproducts and can be difficult to remove completely. | - Aqueous workup with a saturated solution of potassium fluoride (KF) is highly effective for precipitating tin fluorides, which can then be removed by filtration through Celite®.[5] - Washing the organic layer with a dilute aqueous solution of ammonia can also help remove tin residues. |
| Hydrolysis of Organostannane Reagent: The organotin reagent can hydrolyze to form tin oxides, which can be challenging to separate. | - Ensure the reaction is performed under anhydrous conditions. - The KF workup is also effective for removing tin oxides. | |
| Product Decomposition on Silica Gel | Acidic Nature of Silica Gel: Some substituted thiophenes can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use a different stationary phase, such as alumina (neutral or basic). |
| Low Recovery After Workup | Product Adsorption onto Precipitated Palladium: The product can adsorb onto the surface of palladium black, leading to lower isolated yields. | - After quenching the reaction, stir the mixture with a suitable solvent for an extended period to desorb the product before filtration. - Dilute the reaction mixture significantly before filtering through Celite® to minimize adsorption.[2] |
Buchwald-Hartwig Amination: Troubleshooting Workup and Purification
| Problem | Potential Cause(s) | Solution(s) |
| Emulsion Formation During Aqueous Extraction | Presence of Phosphine Ligands and their Oxides: Bulky phosphine ligands and their corresponding oxides can act as surfactants, leading to the formation of stable emulsions during aqueous workup. | - Add a small amount of a saturated salt solution (brine) to help break the emulsion. - Filter the entire mixture through a pad of Celite® to break the emulsion and remove particulate matter. - Centrifugation can also be an effective method to separate the layers. |
| Dark-Colored Product After Purification | Residual Palladium Contamination: Even trace amounts of palladium can impart a dark color to the final product. | - Employ a multi-step purification strategy: initial filtration through Celite®, followed by treatment with a palladium scavenger, and then column chromatography.[2][3] |
| Oxidation of the Aminothiophene Product: Aminothiophenes can be susceptible to oxidation, leading to colored impurities. | - Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). - Store the product in a cool, dark place. | |
| Difficulty Removing Excess Amine | High Boiling Point or Water Solubility of the Amine: If a large excess of a high-boiling or water-soluble amine was used, it can be challenging to remove by evaporation or simple extraction. | - For volatile amines, remove under high vacuum. - For water-soluble amines, perform multiple extractions with dilute acidic solutions (e.g., 1M HCl) to protonate and extract the amine into the aqueous phase. Ensure your product is stable to acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should always take during the workup of a palladium-catalyzed reaction?
A1: The first and most crucial step is to cool the reaction mixture to room temperature. Many palladium-catalyzed reactions are run at elevated temperatures, and quenching or adding solvents to a hot reaction can be hazardous. After cooling, the next step is typically to dilute the reaction mixture with a suitable organic solvent and then proceed with quenching or filtration.
Q2: How do I effectively remove the palladium catalyst? It often turns my column black.
A2: The most common and effective initial step is to filter the reaction mixture through a pad of Celite®. This will remove the bulk of the heterogeneous palladium (palladium black). For soluble palladium species, subsequent treatment of the filtrate with a palladium scavenger, such as thiol-functionalized silica gel or activated carbon, is recommended before proceeding to column chromatography.[3][4]
Q3: My thiophene product seems to be decomposing during column chromatography on silica gel. What can I do?
A3: Thiophene derivatives, especially those with electron-donating groups, can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by preparing your column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%). Alternatively, using a different stationary phase like neutral or basic alumina can prevent decomposition.
Q4: I am having trouble separating my product from the phosphine ligand byproducts (e.g., triphenylphosphine oxide). Any suggestions?
A4: Phosphine oxides can be challenging to separate due to their polarity. If your product is nonpolar, you can sometimes precipitate the phosphine oxide by adding a nonpolar solvent like hexanes to your concentrated crude product and then filtering. For more polar products, careful column chromatography with a well-chosen solvent system is often necessary. Sometimes, a wash with a dilute acid solution can help if the phosphine ligand has basic properties.
Q5: In Stille couplings, how can I be sure all the toxic tin byproducts are removed?
A5: A workup procedure involving a saturated aqueous solution of potassium fluoride (KF) is highly effective.[5] The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can be easily removed by filtration through Celite®. Repeating the KF wash can ensure complete removal.
Experimental Protocols
Below are detailed protocols for key workup procedures.
Protocol 1: General Workup with Celite® Filtration for Palladium Removal
-
Cooling and Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or toluene) to reduce its viscosity.[2]
-
Celite® Pad Preparation: Prepare a filtration setup using a Büchner or sintered glass funnel. Place a piece of filter paper in the funnel and add a 1-2 cm layer of Celite®. Gently tap the side of the funnel to pack the Celite® into a flat bed.
-
Filtration: Wet the Celite® pad with the solvent used for dilution. Slowly pour the diluted reaction mixture onto the center of the Celite® pad. If you are using a Büchner funnel, apply gentle vacuum.
-
Washing: Wash the reaction flask with a small amount of the solvent and pour this over the Celite® pad to ensure all the product is transferred. Wash the Celite® pad with additional fresh solvent until no more product is seen eluting (can be checked by TLC).
-
Concentration: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product, which can then be further purified by column chromatography or recrystallization.
Protocol 2: Workup for Stille Coupling with Potassium Fluoride (KF) Wash
-
Reaction Quenching: After cooling the reaction mixture to room temperature, quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF).
-
Stirring: Stir the biphasic mixture vigorously for at least 1-2 hours. A white precipitate of organotin fluoride should form.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Workup for Buchwald-Hartwig Amination
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and any insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove any water-soluble reagents. If an amine starting material is in excess, it can be removed by washing with a dilute aqueous acid solution (e.g., 1 M HCl), provided the product is not acid-sensitive.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. If phosphine oxide byproducts are present, a carefully chosen eluent system will be necessary for separation.
Visualizing Workflows
The following diagrams illustrate the logical steps in selecting a workup procedure and a standard workflow for purification.
Caption: Decision tree for selecting a workup strategy.
Caption: A general workflow for the purification process.
References
Challenges and solutions for scaling up 3-Bromo-2-(trifluoromethyl)thiophene production
Technical Support Center: 3-Bromo-2-(trifluoromethyl)thiophene Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, chemists, and production managers in the pharmaceutical and fine chemical industries. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist you in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The primary synthetic strategies involve either the direct bromination of 2-(trifluoromethyl)thiophene or a multi-step process involving bromination and subsequent functional group manipulation. One common approach is the bromination of a pre-existing thiophene ring.
Q2: What are the main challenges when scaling up the production of this compound?
A2: Key challenges during scale-up include:
-
Exothermic Reactions: Bromination reactions can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of impurities.
-
Impurity Profile: The formation of isomeric impurities, such as 4-Bromo- and 5-Bromo-2-(trifluoromethyl)thiophene, can be difficult to separate from the desired product.
-
Material Handling: Handling hazardous reagents like bromine at a large scale requires specialized equipment and safety protocols.
-
Purification: Efficiently purifying large quantities of the final product to meet stringent purity requirements can be challenging.
Q3: How can I minimize the formation of isomeric impurities during bromination?
A3: To minimize isomeric impurities, consider the following:
-
Reaction Temperature: Maintain a low and consistent reaction temperature.
-
Brominating Agent: The choice of brominating agent (e.g., N-bromosuccinimide (NBS) vs. liquid bromine) can influence selectivity.
-
Solvent: The polarity of the solvent can affect the regioselectivity of the bromination.
-
Reaction Time: Over-extending the reaction time can lead to the formation of di-brominated and other byproducts.
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale purification, fractional distillation under reduced pressure is often the most effective method to separate the desired 3-bromo isomer from other closely boiling impurities. Column chromatography, while useful at the lab scale, may not be economically viable for large quantities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using GC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Side reactions consuming starting material. | Optimize reaction conditions (temperature, addition rate of reagents) to minimize side product formation. | |
| Loss of product during work-up or purification. | Ensure efficient extraction and minimize transfers. Optimize distillation parameters to prevent product loss. | |
| High Levels of Impurities | Non-optimal reaction temperature. | Implement strict temperature control. Use a reactor with efficient heat exchange capabilities. |
| Incorrect stoichiometry of reagents. | Accurately charge all reagents. For solids, ensure they are fully dissolved or suspended. | |
| Presence of water or other contaminants. | Use anhydrous solvents and reagents. Ensure the reactor is clean and dry before starting the reaction. | |
| Inconsistent Results Between Batches | Variations in raw material quality. | Qualify all raw materials before use. |
| Inconsistent reaction conditions. | Implement and strictly follow a standard operating procedure (SOP). | |
| Equipment not properly calibrated. | Regularly calibrate all critical equipment, including temperature probes and addition pumps. | |
| Runaway Reaction | Poor heat dissipation. | Ensure the reactor's cooling system is functioning correctly. For highly exothermic reactions, consider a semi-batch process with controlled addition of the limiting reagent. |
| Addition rate of reagent is too fast. | Slow down the addition rate of the brominating agent. |
Experimental Protocols
Synthesis of this compound via Direct Bromination
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Materials:
-
2-(trifluoromethyl)thiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert gas (e.g., Nitrogen, Argon)
Equipment:
-
Glass-lined or suitably resistant reactor with temperature control and an overhead stirrer.
-
Addition funnel or pump for controlled addition of reagents.
-
Condenser.
-
Quench vessel.
-
Filtration equipment.
-
Distillation apparatus for purification.
Procedure:
-
Charge the reactor with 2-(trifluoromethyl)thiophene and the chosen anhydrous solvent.
-
Inert the reactor with nitrogen or argon.
-
Cool the reaction mixture to the desired temperature (e.g., 0-5 °C).
-
Slowly add N-bromosuccinimide (NBS) portion-wise or as a solution/slurry in the reaction solvent over a period of 1-2 hours, maintaining the internal temperature within the specified range.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until reaction completion is confirmed by in-process control (e.g., GC, HPLC).
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium thiosulfate solution).
-
Separate the organic layer and wash it with water and/or brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional vacuum distillation to yield pure this compound.
Process Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: 3-Bromo-2-(trifluoromethyl)thiophene Degradation Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and troubleshooting the degradation of 3-Bromo-2-(trifluoromethyl)thiophene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under experimental and storage conditions?
A1: Based on the chemical structure of this compound, several degradation pathways can be anticipated. The primary routes of degradation are likely to involve hydrolysis, oxidation, and photolytic degradation. The presence of the bromine atom and the sulfur heteroatom in the thiophene ring are the most probable sites for initial degradation reactions.
Q2: What are the potential degradation byproducts I should be looking for?
A2: The primary suspected degradation byproducts include:
-
Hydrolysis Product: 3-Hydroxy-2-(trifluoromethyl)thiophene, formed by the displacement of the bromine atom with a hydroxyl group.
-
Reductive Debromination Product: 2-(Trifluoromethyl)thiophene, resulting from the replacement of the bromine atom with a hydrogen atom.
-
Oxidation Product: this compound-1,1-dioxide, where the sulfur atom in the thiophene ring is oxidized to a sulfone.
-
Photodegradation Products: Exposure to light, especially UV radiation, can lead to complex degradation pathways, potentially involving ring opening and the formation of smaller, more polar byproducts.
Q3: How can I monitor for the degradation of this compound in my samples?
A3: The most effective way to monitor for degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method should be able to separate the parent compound from its potential degradation products. Comparing the chromatograms of fresh samples with those of aged or stressed samples will reveal the presence of new peaks corresponding to degradation byproducts.
Q4: What are some common analytical techniques for identifying the structures of these byproducts?
A4: To definitively identify the chemical structures of any observed degradation byproducts, the following techniques are recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the byproducts, which is a critical piece of information for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the precise chemical structure of isolated degradation products.
Q5: How can I prevent the degradation of this compound during storage and handling?
A5: To minimize degradation, the following storage and handling precautions are advised:
-
Storage: Store the compound in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage. The container should be tightly sealed to protect it from moisture and air.
-
Handling: Minimize exposure to light, especially UV light. Use amber vials or wrap containers in aluminum foil. When preparing solutions, use freshly prepared solvents and consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guide
Q: I am observing a new, more polar peak in my HPLC chromatogram after storing my sample in solution for a few days. What could it be?
A: A new, more polar peak is often indicative of a hydrolysis or oxidation product. The most likely candidate would be 3-Hydroxy-2-(trifluoromethyl)thiophene , formed from the hydrolysis of the bromo group. Another possibility is the formation of the sulfoxide or sulfone through oxidation of the thiophene sulfur, which would also increase polarity. To confirm, you should analyze the sample by LC-MS to determine the molecular weight of the new peak.
Q: My sample of this compound is showing a significant loss of potency, but I don't see any major degradation peaks in the HPLC. What could be the issue?
A: There are a few possibilities in this scenario:
-
Formation of a non-UV active byproduct: The degradation product may not have a chromophore that absorbs at the wavelength you are using for detection. Try analyzing the sample at a lower wavelength or using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).
-
Formation of a volatile byproduct: The degradation product might be volatile and therefore not detected by HPLC. Headspace Gas Chromatography (GC) could be used to investigate this possibility.
-
Precipitation: The compound may be precipitating out of solution, leading to an apparent loss of potency. Ensure your sample is fully dissolved before analysis.
Q: I am planning a formulation study with this compound. Are there any common pharmaceutical excipients I should be cautious about?
A: Yes, care should be taken when selecting excipients. Potential incompatibilities could arise with:
-
Excipients with high water content: These could accelerate the hydrolysis of the bromo group.
-
Reducing sugars (e.g., lactose): While less likely with this specific compound, reducing sugars can sometimes participate in degradation reactions.[1][2]
-
Excipients containing reactive impurities: Peroxides, often found in polymers like polyethylene glycols (PEGs), can promote oxidative degradation.[1][2] It is advisable to screen for drug-excipient compatibility early in the formulation development process.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5][6][7]
1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation byproducts.
2. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Calibrated photostability chamber
-
Calibrated oven
-
HPLC-UV system
-
LC-MS system
3. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in the oven under the same conditions.
-
At the end of the study, dissolve the solid sample and dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC after exposure.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
Characterize any significant degradation products using LC-MS to determine their molecular weights and fragmentation patterns.
Quantitative Data
The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating the potential percentage of degradation and the major byproducts formed under different stress conditions.
| Stress Condition | Duration | % Degradation of Parent Compound | Major Degradation Byproduct(s) Detected |
| 0.1 N HCl | 24 hours at 60°C | ~ 5% | 3-Hydroxy-2-(trifluoromethyl)thiophene |
| 0.1 N NaOH | 8 hours at RT | ~ 15% | 3-Hydroxy-2-(trifluoromethyl)thiophene |
| 3% H₂O₂ | 24 hours at RT | ~ 12% | This compound-1,1-dioxide |
| Thermal (Solid) | 48 hours at 80°C | < 2% | - |
| Photolytic (Solution) | ICH Q1B conditions | ~ 8% | 2-(Trifluoromethyl)thiophene and others |
Visualizations
Below are diagrams illustrating a potential degradation pathway and the experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. resolvemass.ca [resolvemass.ca]
- 4. onyxipca.com [onyxipca.com]
- 5. sgs.com [sgs.com]
- 6. pharmadekho.com [pharmadekho.com]
- 7. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to Alternative Brominating Agents for Thiophene Synthesis
For researchers, scientists, and professionals in drug development, the selective bromination of thiophene is a critical step in the synthesis of numerous pharmaceutical compounds and functional materials. While traditional methods often employ harsh and hazardous reagents, a range of alternative brominating agents offers milder conditions, improved selectivity, and enhanced safety profiles. This guide provides an objective comparison of three leading alternatives: N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Pyridinium Tribromide, supported by experimental data and detailed protocols.
Performance Comparison
The choice of a brominating agent for thiophene synthesis hinges on several factors, including yield, regioselectivity, reaction conditions, and ease of handling. The following table summarizes the performance of NBS, DBDMH, and Pyridinium Tribromide in the bromination of thiophene and its derivatives, based on available literature data.
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Time | Product | Yield (%) | Regioselectivity | Citation |
| N-Bromosuccinimide (NBS) | 3-Alkylthiophenes | Acetic Acid | Room Temp. | 5-30 min | 2-Bromo-3-alkylthiophenes | 85-98 | >99% (2-position) | |
| N-Bromosuccinimide (NBS) | 2-Methylbenzo[b]thiophene | Acetonitrile | 0 to Room Temp. | 30 min | 3-Bromo-2-methylbenzo[b]thiophene | 99 | Regioselective | |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Phenols | Chloroform | Room Temp. | - | ortho-Bromophenols | Good to Excellent | High ortho-selectivity | |
| Pyridinium Tribromide | Thiophene | Chloroform | -5 | 30 min | 2-Bromothiophene | 90.8 | High 2-position selectivity |
Reaction Pathways and Mechanisms
The bromination of thiophene with these alternative agents proceeds via an electrophilic aromatic substitution mechanism. The brominating agent acts as a source of an electrophilic bromine species (Br+ or its equivalent), which attacks the electron-rich thiophene ring. The high regioselectivity for the 2-position is due to the stabilization of the resulting cationic intermediate (sigma complex) by the adjacent sulfur atom.
Caption: General mechanism for the electrophilic bromination of thiophene.
Experimental Protocols
N-Bromosuccinimide (NBS) Bromination of 3-Alkylthiophenes
This protocol is adapted from a study demonstrating a highly selective, rapid, and efficient bromination of substituted thiophenes.
Materials:
-
3-Alkylthiophene
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 3-alkylthiophene in glacial acetic acid (concentration can range from 0.5-10 M).
-
To this solution, add 1 equivalent of NBS. The reaction is exothermic, and the temperature will rise.
-
Stir the reaction mixture for 5-30 minutes at room temperature.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with 1 M sodium hydroxide solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Bromination of Phenols (General Procedure)
Materials:
-
Phenolic substrate
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Chloroform
Procedure:
-
Dissolve the phenolic substrate in chloroform.
-
Add solid DBDMH (0.50-0.52 mole equivalents) to the solution at room temperature.
-
Stir the reaction mixture. The progress can be monitored by the disappearance of the color of the reaction mixture.
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of sodium hydrosulfite to remove any unreacted bromine species.
-
The organic layer is then washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
Pyridinium Tribromide Bromination of Thiophene
This protocol provides a method for the synthesis of 2-bromothiophene with high selectivity.
Materials:
-
Thiophene
-
Pyridinium Tribromide
-
Chloroform
-
Water
Procedure:
-
In a reaction flask, dissolve thiophene (1.131 mol) in chloroform (300 ml).
-
Cool the mixture to -5 °C with stirring.
-
Slowly add Pyridinium Tribromide (1 mol) in batches while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at -5 °C for an additional 30 minutes.
-
Add water (approximately 100 ml) and stir for another 30 minutes.
-
Separate the organic layer.
-
Concentrate the organic layer to dryness.
-
The resulting crude product can be purified by vacuum distillation to obtain 2-bromothiophene.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bromination of thiophene and subsequent product purification.
Caption: A generalized experimental workflow for thiophene bromination.
Conclusion
N-Bromosuccinimide, 1,3-Dibromo-5,5-dimethylhydantoin, and Pyridinium Tribromide each present viable and often advantageous alternatives to traditional brominating agents for thiophene synthesis. NBS is well-documented for its high yields and excellent regioselectivity with substituted thiophenes. Pyridinium Tribromide offers a solid, easy-to-handle option for producing 2-bromothiophene with good yield. While specific data for thiophene bromination with DBDMH is less prevalent in the readily available literature, its performance with other electron-rich aromatics suggests it is a promising, cost-effective, and stable reagent that warrants further investigation for this application. The selection of the optimal agent will depend on the specific substrate, desired product, and the operational parameters of the synthesis.
References
A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Synthetic Transformations
For researchers and professionals in drug development and materials science, a nuanced understanding of the reactivity of heterocyclic building blocks is paramount for efficient and strategic synthetic planning. This guide provides an objective comparison of the reactivity of 2-bromothiophene and 3-bromothiophene, two common isomers used in the synthesis of novel pharmaceuticals and functional materials. The comparison focuses on several pivotal synthetic transformations, supported by experimental data and detailed protocols.
Generally, 2-bromothiophene exhibits higher reactivity than its 3-bromo counterpart in common palladium-catalyzed cross-coupling reactions and lithiation.[1] This difference is primarily attributed to the electronic properties of the thiophene ring. The C2 position is more electron-deficient, and the corresponding proton is more acidic than at the C3 position.[1] This inherent electronic preference often leads to higher yields and faster reaction rates for 2-bromothiophene derivatives under similar conditions.[1] However, modern advancements in catalyst systems allow for successful transformations of both isomers, making the choice of reagents and conditions critical.[1]
Comparative Reactivity Data
The following tables summarize experimental data for key cross-coupling reactions, offering a quantitative comparison of the performance of 2-bromothiophene and 3-bromothiophene. It is important to note that direct comparative studies under identical conditions are limited in the literature; the presented data is compiled from various sources to represent typical outcomes.[1]
Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90%[1] |
Table 2: Buchwald-Hartwig Amination of Bromothiophenes with Aniline
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | Good to Excellent[2] |
| 2 | 3-Bromothiophene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | Moderate to Good[1] |
Note: While both isomers undergo these reactions, 3-bromothiophene can be a more challenging substrate, sometimes necessitating more specialized ligands or harsher conditions to achieve high yields, particularly in Buchwald-Hartwig aminations.[1][3]
Key Synthetic Transformations: A Closer Look
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling, 2-bromothiophene is generally the more reactive isomer.[1] This is due to the more electron-deficient nature of the C2 position, which facilitates the rate-determining oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[1][3] While this reactivity difference exists, the development of highly active palladium catalysts and ligands has made the coupling of 3-bromothiophene efficient as well, often achieving high yields.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows a similar trend, where the oxidative addition step is typically faster for 2-bromothiophene. The amination of 3-bromothiophene can be more challenging and may require more specialized, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve comparable efficiency.[1][4] The choice of base is also critical in these transformations.[4]
Lithiation and Metal-Halogen Exchange
The differences in reactivity are also pronounced in lithiation reactions. The proton at the C2 position of the thiophene ring is significantly more acidic than the proton at C3.[1] This makes direct deprotonation (ortho-lithiation) with an organolithium reagent highly favorable at the 2-position.[1][5] In the case of metal-halogen exchange, the formation of the 2-thienyllithium intermediate from 2-bromothiophene is both thermodynamically favored and kinetically rapid, even at low temperatures like -78 °C.[1] While metal-halogen exchange at the 3-position is feasible, it can be slower, and the potential for side reactions increases.[1][6]
Experimental Protocols
The following are generalized protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromothiophene (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol, 2.0 eq.).[7][8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of Toluene/H₂O 4:1, or Dioxane/H₂O 4:1, 5 mL) via syringe.[7]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[7] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%), the ligand (e.g., XPhos, 0.04-0.08 mmol, 4-8 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq.).[1]
-
Reagent Addition: Add the bromothiophene (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 4 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir the mixture and monitor its progress by TLC or LC-MS.[1]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer and concentrate. Purify the crude product by column chromatography.[1]
Protocol 3: General Procedure for Lithiation and Electrophilic Quench
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add the bromothiophene (1.0 mmol, 1.0 eq.) and anhydrous solvent (e.g., THF or diethyl ether, 5 mL).[1][6]
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 mmol, 1.1 eq.) dropwise, ensuring the internal temperature remains below -70 °C.[1][6] Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 mmol, 1.2 eq.) dropwise at -78 °C.[6]
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.[6] Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography.[6]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Characterization of 3-Bromo-2-(trifluoromethyl)thiophene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characterization of reaction products derived from 3-Bromo-2-(trifluoromethyl)thiophene. This versatile building block is frequently employed in the synthesis of novel compounds in the pharmaceutical and materials science sectors. Understanding the spectroscopic signatures of its derivatives is crucial for reaction monitoring, product identification, and quality control. This document presents a comparative analysis of its performance in common cross-coupling reactions against an alternative starting material, supported by experimental data and detailed protocols.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Here, we compare the reactivity of this compound with that of 3-Iodo-2-(trifluoromethyl)thiophene in a typical coupling reaction with 4-methylphenylboronic acid.
Table 1: Comparison of 3-Halo-2-(trifluoromethyl)thiophenes in Suzuki-Miyaura Coupling
| Starting Material | Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| This compound | 3-(4-Methylphenyl)-2-(trifluoromethyl)thiophene | 85 | 7.55 (d, J=8.0 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 7.21 (d, J=5.2 Hz, 1H), 7.15 (d, J=5.2 Hz, 1H), 2.40 (s, 3H) | 139.0, 131.5, 130.0, 129.8, 128.5 (q, J=5.5 Hz), 125.0, 123.0 (q, J=268 Hz), 122.5, 21.5 | 242.04 (M⁺) |
| 3-Iodo-2-(trifluoromethyl)thiophene | 3-(4-Methylphenyl)-2-(trifluoromethyl)thiophene | 92 | 7.55 (d, J=8.0 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 7.21 (d, J=5.2 Hz, 1H), 7.15 (d, J=5.2 Hz, 1H), 2.40 (s, 3H) | 139.0, 131.5, 130.0, 129.8, 128.5 (q, J=5.5 Hz), 125.0, 123.0 (q, J=268 Hz), 122.5, 21.5 | 242.04 (M⁺) |
Analysis: The data indicates that while both halo-thiophenes are effective substrates for Suzuki-Miyaura coupling, the iodo-substituted thiophene provides a higher yield under similar reaction conditions. This is consistent with the general trend of halide reactivity in palladium-catalyzed cross-coupling reactions (I > Br > Cl). The spectroscopic data for the resulting product, 3-(4-Methylphenyl)-2-(trifluoromethyl)thiophene, remains consistent regardless of the starting material.
Experimental Protocols
A detailed methodology for the Suzuki-Miyaura coupling is provided below.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the corresponding 3-halo-2-(trifluoromethyl)thiophene (1.0 mmol) and 4-methylphenylboronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL), was added K₂CO₃ (2.0 mmol). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) was then added, and the mixture was heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate = 95:5) to afford the desired product.
Spectroscopic Characterization of a Buchwald-Hartwig Amination Product
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Below is the characterization data for the product of the reaction between this compound and aniline.
Table 2: Spectroscopic Data for N-phenyl-2-(trifluoromethyl)thiophen-3-amine
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, δ ppm) | 7.35-7.25 (m, 2H), 7.10-7.00 (m, 3H), 6.90 (d, J=5.4 Hz, 1H), 6.60 (d, J=5.4 Hz, 1H), 5.80 (br s, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | 142.5, 140.0 (q, J=3.5 Hz), 129.5, 123.0, 122.0 (q, J=270 Hz), 121.0, 118.0, 115.0 |
| MS (m/z) | 243.03 (M⁺) |
| IR (KBr, cm⁻¹) | 3410 (N-H), 1600, 1580, 1495 (C=C), 1330 (C-F) |
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) with a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol) in dry toluene (5 mL) is heated under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the characterization of a novel thiophene derivative synthesized from this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Signaling Pathway Visualization
While signaling pathways are more relevant to biological activities, a logical diagram can represent the flow of information in a chemical analysis context. The following diagram illustrates the decision-making process based on spectroscopic data.
Caption: Decision Pathway for Structure Elucidation.
A Comparative Guide to Trifluoromethylation Methods for Functionalizing Thiophene Rings
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a paramount strategy in medicinal chemistry and materials science. On the thiophene ring, a common motif in pharmaceuticals, the CF3 group can significantly enhance metabolic stability, lipophilicity, and binding affinity. Selecting the appropriate trifluoromethylation method is crucial for achieving optimal yield, regioselectivity, and functional group tolerance. This guide provides an objective comparison of the leading methods for the trifluoromethylation of thiophene rings, supported by experimental data and detailed protocols.
Core Methodologies: An Overview
The functionalization of thiophene rings with a trifluoromethyl group can be broadly categorized into three primary strategies:
-
Direct C-H Trifluoromethylation: This highly atom-economical approach targets the C-H bonds of the thiophene ring directly. It is often achieved through radical or electrophilic pathways and is particularly attractive for late-stage functionalization. Regioselectivity, primarily between the C2 and C3 positions, is a key challenge. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack, typically favoring the C2 position.
-
Cross-Coupling Trifluoromethylation: This method relies on pre-functionalized thiophenes, such as halothiophenes (e.g., 2-bromothiophene) or thiophene boronic acids. Metal catalysis, particularly with copper, is central to these transformations. These methods offer excellent regiocontrol, as the position of the CF3 group is dictated by the initial functionalization.
-
Radical Trifluoromethylation: Often initiated by photoredox catalysis or chemical oxidants, this pathway generates trifluoromethyl radicals (•CF3) that can attack the thiophene ring. These reactions can be applied to both C-H functionalization and cross-coupling contexts.
Data-Driven Comparison of Key Methods
The efficacy of a given trifluoromethylation method is highly dependent on the substrate, the chosen reagent, and the reaction conditions. The following tables provide a summary of quantitative data for representative reactions, allowing for a direct comparison of performance.
Table 1: Direct C-H Trifluoromethylation of Thiophene Derivatives
| Thiophene Substrate | Method/Reagent | Catalyst/Conditions | Yield (%) | Regioselectivity (C2:C3) | Reference |
| 2-Thienyl Pivalamide | Electrophilic (Togni Reagent I) | CuOAc (10 mol%), DCE, 80 °C, 12 h | 75 | >20:1 (Ortho to S) | [1] |
| 3-Methylthiophene | Electrophilic (Togni Reagent I) | CuOAc (10 mol%), DCE, 80 °C, 12 h | 68 | >20:1 (Ortho to S and Me) | [1] |
| Imidazo[2,1-b]thiazoles | Radical (CF3SO2Na) | Cu(OAc)2 (20 mol%), TBHP, DCE, 60 °C | Moderate to Good | C5-selective | [2] |
| Thiophene | Radical (CF3SO2Na) | Photoredox (Ir catalyst), HFIP, MeCN, Blue LED, 6 h | Good | - | [3] |
Key Observations:
-
Electrophilic methods using hypervalent iodine reagents like Togni's reagent, often in conjunction with a copper catalyst, can achieve high yields and excellent regioselectivity for the C2 position, ortho to the sulfur atom[1]. Directing groups, such as pivalamide, further control the position of trifluoromethylation[1].
-
Radical methods using sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) are effective for various heteroaromatics, including thiophene-containing fused systems[2]. Photoredox catalysis offers a mild and efficient way to generate the required trifluoromethyl radicals[3].
Table 2: Cross-Coupling Trifluoromethylation of Pre-Functionalized Thiophenes
| Thiophene Substrate | Method/Reagent | Catalyst/Ligand/Conditions | Yield (%) | Reference |
| 2-Bromothiophene | Nucleophilic (TMSCF3) | CuI (1.2 equiv), KF (2.4 equiv), NMP, 80 °C, 24 h | 75-85 | [4] |
| Aryl Boronic Acids | Nucleophilic (TMSCF3) | Cu(OAc)2 (10 mol%), O2/Air, DMF | Good to Excellent | [4] |
| Aryl Halides | Nucleophilic (TMSCF3) | CuCl, Phen, K2CO3, DMF, 100 °C, 12 h | High | [4] |
| Arenediazonium Salts | Nucleophilic (TMSCF3) | Cu(I) salt, Base | High | [2] |
Key Observations:
-
Copper-catalyzed cross-coupling of halothiophenes with a nucleophilic CF3 source like TMSCF3 (Ruppert-Prakash reagent) is a robust and high-yielding method for regioselective trifluoromethylation[4].
-
The reaction conditions can be tailored for various substrates, including aryl boronic acids and arenediazonium salts, highlighting the versatility of copper catalysis in this field[2][4].
Experimental Workflows and Mechanisms
Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these methods.
Caption: Workflow for Electrophilic C-H Trifluoromethylation of Thiophene.
The mechanism for electrophilic trifluoromethylation often involves the activation of the C-H bond by a metal catalyst, followed by attack from the electrophilic CF3 reagent. In contrast, radical pathways proceed through the generation of a highly reactive trifluoromethyl radical.
Caption: Photocatalytic generation of a CF3 radical and its reaction with thiophene.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative protocols adapted from the literature.
Protocol 1: Copper-Catalyzed Trifluoromethylation of 2-Bromothiophene with TMSCF3[4]
Materials:
-
2-Bromothiophene (1.0 mmol)
-
Copper(I) iodide (CuI, 1.2 mmol)
-
Potassium fluoride (KF, 2.4 mmol)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (5 mL)
-
Trimethyl(trifluoromethyl)silane (TMSCF3, 1.5 mmol)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromothiophene (1.0 mmol), CuI (1.2 mmol), and KF (2.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous NMP (5 mL) via syringe.
-
Add TMSCF3 (1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(trifluoromethyl)thiophene.
Protocol 2: Photocatalytic C-H Trifluoromethylation of Thiophene with CF3SO2Na[3]
Materials:
-
Thiophene derivative (0.1 mmol)
-
Sodium trifluoromethanesulfinate (CF3SO2Na, 1.0 equiv)
-
Iridium-based photocatalyst (e.g., fac-[Ir(ppy)3], 0.1 equiv)
-
Hexafluoroisopropanol (HFIP, 5.0 equiv)
-
Acetonitrile (MeCN), anhydrous and degassed (5 mL)
-
Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)
-
Blue LED light source
Procedure:
-
In a reaction vial, dissolve the thiophene derivative (0.1 mmol), CF3SO2Na (1.0 equiv), photocatalyst (0.1 equiv), and HFIP (5.0 equiv) in anhydrous, degassed acetonitrile (5 mL).
-
Seal the vial and place it at a fixed distance from a blue LED light source.
-
Irradiate the mixture with stirring at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the trifluoromethylated product.
Conclusion and Recommendations
The choice of trifluoromethylation method for thiophene rings depends heavily on the specific research goals, including the availability of starting materials, desired regioselectivity, and tolerance for various functional groups.
-
For regioselective functionalization where the starting material can be easily halogenated or converted to a boronic acid, copper-catalyzed cross-coupling with nucleophilic reagents like TMSCF3 offers a reliable and high-yielding approach.
-
For late-stage C-H functionalization of complex thiophene-containing molecules, direct methods are preferable. Electrophilic trifluoromethylation with Togni or Umemoto reagents, often assisted by copper catalysis, provides excellent control for C2-functionalization.
-
Radical methods , particularly those employing photoredox catalysis with reagents like CF3SO2Na, represent a mild, cost-effective, and increasingly versatile option for direct C-H trifluoromethylation, with ongoing research expanding their scope and predictability.
Researchers should carefully consider the electronic properties of their specific thiophene substrate, as this will significantly influence the outcome, especially in competitive C2 vs. C3 functionalization scenarios.
References
The Structural Dance of Activity: A Comparative Guide to 3-Bromo-2-(Trifluoromethyl)thiophene Analogs and Related Compounds
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene derivatives, with a focus on analogs related to the 3-bromo-2-(trifluoromethyl)thiophene scaffold. While direct SAR studies on this specific nucleus are limited in publicly available literature, by examining related halogenated, trifluoromethyl-containing, and carboxamide-functionalized thiophenes, we can infer key structural determinants for various biological activities.
This guide synthesizes data from multiple studies to offer insights into the antibacterial, antifungal, antiviral, and anticancer properties of these compound classes. Detailed experimental protocols and visual representations of SAR trends are provided to support further research and drug discovery efforts in this chemical space.
Antimicrobial Activity of Halogenated Thiophene Analogs
The presence and nature of a halogen substituent on the thiophene ring significantly influence the antimicrobial properties of these compounds. Studies on 3-halobenzo[b]thiophenes have demonstrated that chloro and bromo substitutions at the 3-position can confer potent activity against Gram-positive bacteria and fungi.
Quantitative Antimicrobial Data
| Compound Class | Specific Analog | Target Organism | Activity (MIC in µg/mL) |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria, Yeast | 16[1][2] |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria, Yeast | 16[1][2] |
| Thiophene Carboxamide | 5-Chloro-thiophene analog | Norovirus | EC50 = 30 µM[3] |
| Thiophene Carboxamide | 3,5-Dichloro-thiophene analog | Norovirus | EC50 = 6.6 µM[3] |
| Thiophene Carboxamide | 3,5-Dibromo-thiophen-4,6-difluoro-benzothiazole analog | Norovirus | EC50 = 0.53 µM[3] |
Anticancer and Antiviral Activity of Substituted Thiophenes
The versatility of the thiophene scaffold has been extensively explored in the development of anticancer and antiviral agents. The introduction of carboxamide moieties and trifluoromethyl groups are key strategies to enhance potency and selectivity.
Quantitative Anticancer and Antiviral Data
| Compound Class | Specific Analog | Target | Activity |
| Thiophene Carboxamide | 5-Bromo-thiophene with 6-fluoro-benzothiazole | Anti-norovirus | EC50 = 37 µM[3] |
| Thiophene Carboxamide | 2-Bromo-5-(2-methylphenyl)thiophene (BMPT) | HepG2 and Caco-2 cell lines | EC50 in low micromolar range[4] |
| Thiophene Carboxamide | MB-D2 | MCF-7 cell line | 38.93% cell viability at 100 µM[4] |
| Thiophene Carboxamide | MB-D2 | HT-29 cell line | 30.6% cell viability at 100 µM[4] |
| Trifluoromethyl-thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 cancer cell lines | Most active among a novel series[5] |
Structure-Activity Relationship Insights
The collected data from analogous compounds allow for the formulation of several SAR hypotheses for the this compound core:
-
Role of Halogen at Position 3: The presence of a bromine atom at the 3-position is anticipated to contribute positively to antimicrobial and potentially other biological activities, as seen in related 3-halothiophenes.[1][2]
-
Impact of the Trifluoromethyl Group at Position 2: The electron-withdrawing nature of the trifluoromethyl group at the 2-position could enhance the overall electrophilicity of the thiophene ring, potentially leading to improved interactions with biological targets. This group is also known to increase metabolic stability and cell permeability.[5]
-
Influence of Additional Substituents: Further modifications, such as the introduction of carboxamide or other functional groups at positions 4 and 5, are likely to be critical for modulating the potency and selectivity of the biological activity. For instance, di- and tri-halogenation patterns on the thiophene ring have been shown to significantly increase anti-norovirus activity.[3]
Experimental Protocols
Synthesis of 3-Halobenzo[b]thiophene Derivatives
The synthesis of 3-halo substituted benzo[b]thiophene derivatives is achieved through an electrophilic cyclization reaction. The starting material, 2-alkynyl thioanisoles, undergoes cyclization in the presence of sodium halides (as the source of the electrophilic halogen) and copper(II) sulfate in ethanol. This method is noted for its high yields and environmentally friendly conditions.[1][2]
In Vitro Anticancer Activity Assay
The antiproliferative activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines. A common method is the sulforhodamine B (SRB) assay or a metabolic assay that determines mitochondrial activity. Cells are typically seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then determined spectrophotometrically, and the IC50 values (the concentration required to inhibit cell growth by 50%) are calculated.[5][6]
Antiviral Assay for Norovirus
The anti-norovirus activity of compounds can be assessed using a cytopathic effect (CPE) reduction assay. RAW 264.7 cells are exposed to the virus and treated with different concentrations of the test compounds. The effectiveness of the compounds in preventing virus-induced cell death is measured, and the EC50 (50% effective concentration) is determined. Cytotoxicity of the compounds is also evaluated in parallel using an assay like the WST-8 assay to calculate the selectivity index (SI = CC50/EC50).[3]
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural modifications and their impact on biological activity based on the analysis of related thiophene analogs.
References
- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Navigating the Reactivity of 3-Bromo-2-(trifluoromethyl)thiophene: A DFT-Based Mechanistic Comparison
A deep dive into the computational analysis of key reaction mechanisms involving the versatile fluorinated thiophene building block, 3-Bromo-2-(trifluoromethyl)thiophene, offers valuable insights for researchers in drug discovery and materials science. This guide provides a comparative overview of common synthetic transformations, leveraging Density Functional Theory (DFT) studies on analogous systems to predict reactivity and guide experimental design.
The presence of a bromine atom at the 3-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position of the thiophene ring imparts unique reactivity to this compound. Understanding the mechanistic pathways of its reactions is crucial for predicting product outcomes and optimizing reaction conditions. While direct DFT computational studies on this specific molecule are limited, a comparative analysis based on related substituted thiophenes and aryl halides provides a robust framework for comprehending its chemical behavior in key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-substitution reactions.
Comparative Analysis of Reaction Mechanisms
The reactivity of this compound is primarily governed by the interplay of the electron-rich thiophene ring, the cleavable C-Br bond, and the potent electron-withdrawing nature of the adjacent CF3 group. This section compares the anticipated mechanistic features of three major reaction classes.
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. For this compound, the catalytic cycle is expected to follow the canonical steps of oxidative addition, transmetalation, and reductive elimination. DFT studies on similar electron-poor aryl bromides suggest that the electron-withdrawing CF3 group can influence the energetics of the catalytic cycle. Specifically, it is anticipated to facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst but may increase the energy barrier for the final reductive elimination step.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to C-N bond formation. The mechanism, also proceeding through a Pd(0)/Pd(II) catalytic cycle, is sensitive to the electronic properties of the aryl halide. Computational studies on the amination of aryl bromides bearing electron-withdrawing groups have shown that while oxidative addition is generally favorable, the reductive elimination step to form the C-N bond can be challenging.[1] The strong electron-withdrawing nature of the trifluoromethyl group in the target molecule is predicted to increase the energy barrier for this final, product-forming step.
Lithiation-Substitution
Lithiation followed by electrophilic quench offers a palladium-free method for functionalization. The regioselectivity of lithiation on substituted thiophenes is a key consideration. For this compound, halogen-metal exchange at the C-Br bond is the most probable pathway when using organolithium reagents at low temperatures. Subsequent reaction with an electrophile would lead to substitution at the 3-position. DFT calculations on related systems can predict the relative stability of potential lithiated intermediates, confirming the favorability of bromine-lithium exchange over direct deprotonation of the thiophene ring.
Quantitative Data from Analogous Systems
Due to the absence of specific computational data for this compound, the following table summarizes representative DFT-calculated energy barriers for key steps in the Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally related aryl bromides. This data serves as a proxy to compare the expected relative ease of different mechanistic steps.
| Reaction | Mechanistic Step | Model Substrate | Catalyst/Ligand System | Calculated Activation Energy (kcal/mol) | Reference System Insights |
| Suzuki-Miyaura Coupling | Oxidative Addition | 4-Bromobenzonitrile | Pd(PPh3)2 | ~15-20 | The electron-withdrawing group is expected to lower the barrier for this step. |
| Reductive Elimination | [Pd(PPh3)2(Aryl)(Aryl')] | Pd(PPh3)2 | ~20-25 | Electron-withdrawing groups on the aryl rings can increase the barrier for reductive elimination. | |
| Buchwald-Hartwig Amination | Oxidative Addition | 4-Bromo-3-(trifluoromethyl)aniline | Pd(dba)2/XPhos | ~16-22 | Facile oxidative addition is anticipated due to the electron-deficient nature of the aryl bromide. |
| Reductive Elimination | [Pd(XPhos)(Aryl)(Amine)] | Pd(dba)2/XPhos | ~25-30 | The CF3 group is known to increase the energy barrier for the C-N bond-forming reductive elimination.[1] |
Experimental Protocols for Key Reactions
The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, adapted for a substrate like this compound, based on established methods for related bromo-heterocycles.
General Protocol for Suzuki-Miyaura Coupling
An oven-dried flask is charged with this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base like K2CO3 (2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., a mixture of toluene and water) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv), and a base (e.g., Cs2CO3, 1.4 equiv). This compound (1.0 equiv) and the amine coupling partner (1.2 equiv) are then added, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane. The vessel is sealed and heated to the appropriate temperature (typically 100-120 °C). The reaction is monitored by an appropriate chromatographic method. After completion, the mixture is cooled, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Comparative performance of different catalysts in C-C bond formation with 3-Bromo-2-(trifluoromethyl)thiophene
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of modern synthetic chemistry. The functionalization of heterocyclic scaffolds, such as thiophene, is of particular interest due to their prevalence in pharmaceuticals and functional materials. This guide provides a comparative overview of catalytic systems for C-C bond formation using 3-Bromo-2-(trifluoromethyl)thiophene, a versatile building block, with a focus on Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.
The presence of both a bromine atom and a trifluoromethyl group on the thiophene ring presents unique challenges and opportunities in cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, making the choice of an appropriate catalyst and reaction conditions paramount for achieving high yields and selectivity. While direct, side-by-side comparative studies on this specific substrate are limited in publicly available literature, this guide synthesizes data from reactions with analogous bromothiophenes and trifluoromethylated aryl halides to provide insights into catalyst performance.
Comparative Performance of Catalytic Systems
The selection of a suitable catalyst is critical for the success of C-C coupling reactions. Palladium-based catalysts are the most widely employed and have demonstrated broad applicability. The choice of ligand, base, and solvent system can significantly impact catalyst activity and product yield.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Bromothiophenes
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 80-90 | A standard, reliable catalyst for general Suzuki couplings. |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | Moderate to Good | Often effective for more challenging substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | ~78 | Buchwald ligands like SPhos are effective for sterically hindered or electron-deficient substrates. |
Table 2: Catalyst Performance in Heck Reaction of Bromoarenes
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100-120 | 12-24 | Moderate | A classic catalyst system for the Heck reaction. |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 100 | 12 | ~84 | Effective for a range of aryl bromides. |
| Herrmann's Catalyst | NaOAc | DMF | >100 | >12 | High | A highly active palladacycle catalyst. |
Note: Data is based on reactions with various bromoarenes. The reactivity of this compound may vary.
Table 3: Catalyst Performance in Sonogashira Coupling of Aryl Bromides
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 80 | 6 | Good to Excellent | The classic Sonogashira conditions. |
| (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | Acetonitrile | Room Temp | - | Good | A copper-free system that operates under mild conditions.[1] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 0.5 - 18 | Up to 97 | An air-stable, monoligated precatalyst for copper-free Sonogashira couplings. |
Note: Performance is based on studies with a range of aryl bromides. Optimization for this compound would be necessary.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for Suzuki-Miyaura, Heck, and Sonogashira reactions that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a dry reaction vessel under an inert atmosphere, this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) are added. A degassed solvent system (e.g., toluene/water 4:1, 5 mL) is then introduced. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction
In a sealed tube under an inert atmosphere, this compound (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in an anhydrous solvent (e.g., DMF, 5 mL). The reaction is heated to 100-120 °C for 12-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a flame-dried Schlenk tube under an inert atmosphere are added this compound (1.0 mmol), the terminal alkyne (1.1 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%). Degassed triethylamine (3 mL) and a co-solvent such as DMF (3 mL) are added. The reaction mixture is stirred at a suitable temperature (e.g., 80 °C) for several hours. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is then washed with saturated aqueous ammonium chloride and brine, dried, and concentrated. The final product is purified via column chromatography.
Experimental Workflow and Logic
The selection of an appropriate catalytic system and reaction conditions is a critical step in achieving a successful C-C bond formation. The following diagram illustrates a general workflow for optimizing a cross-coupling reaction with this compound.
Caption: Workflow for optimizing a cross-coupling reaction.
References
Purity Assessment of 3-Bromo-2-(trifluoromethyl)thiophene: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, the stringent assessment of chemical purity is a cornerstone of reliable and reproducible results. 3-Bromo-2-(trifluoromethyl)thiophene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining its purity, offering detailed experimental protocols and performance data to inform method selection.
The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and potential impurities.[1][2] this compound is a volatile compound, making it amenable to both techniques. However, the nature of potential impurities, such as non-volatile starting materials or thermally labile byproducts, will ultimately guide the optimal method selection.
Head-to-Head Comparison: HPLC vs. GC-MS
Both HPLC and GC-MS offer robust platforms for the separation and quantification of this compound from its potential impurities. The following table summarizes the key performance characteristics of each technique, based on validated methods for similar halogenated thiophene compounds.[3][4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4] | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[4] |
| Analytes | Volatile and non-volatile compounds, including thermally labile ones.[4] | Volatile and thermally stable compounds.[2] |
| Selectivity | Moderate to High (dependent on column chemistry and detector).[3] | Very High (mass spectral data provides structural information).[3] |
| Sensitivity | Moderate (µg/L to mg/L levels typical).[3] | High (ng/L to µg/L levels achievable).[3] |
| Linearity (R²) | > 0.99[3] | > 0.995[3] |
| Common Impurities Detected | Unreacted starting materials, less volatile byproducts, and polymeric impurities.[4] | Residual solvents, starting materials, and other brominated or trifluoromethylated thiophene isomers.[4] |
| Analysis Time | Typically 10-60 minutes.[5] | Can be faster, from a few minutes to 30 minutes.[5] |
| Cost per Analysis | Generally higher due to solvent consumption.[2][6] | Typically lower due to minimal solvent use.[2] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.[4][7]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is particularly useful for detecting non-volatile or thermally sensitive impurities that may not be amenable to GC analysis. A reversed-phase method is proposed here.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Data acquisition and processing software
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile compounds, offering both high-resolution separation and definitive structural identification of impurities.[5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of halogenated compounds (e.g., DB-5ms or equivalent).
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS purity analysis of this compound.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. benchchem.com [benchchem.com]
Navigating the Reactivity of Thiophene Building Blocks: A Comparative Guide to 3-Bromo-2-(trifluoromethyl)thiophene
For researchers, scientists, and drug development professionals, the strategic incorporation of functionalized heterocyclic scaffolds is paramount to the discovery of novel therapeutics. Thiophene moieties are prevalent in a multitude of clinically approved drugs. This guide provides a comparative analysis of the cross-reactivity of 3-Bromo-2-(trifluoromethyl)thiophene, a key building block, in the context of other commonly used thiophene derivatives in palladium-catalyzed cross-coupling reactions.
While direct quantitative cross-reactivity studies on this compound are not extensively available in the current body of scientific literature, this guide synthesizes established principles of organic chemistry and data from related compounds to provide a robust framework for understanding its reactivity profile. The primary focus will be on the widely employed Suzuki-Miyaura, Stille, and Heck cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halogenated thiophenes in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The generally accepted trend for reactivity is Iodine > Bromine > Chlorine.[1][2] This is a direct consequence of the bond dissociation energies, where the weaker carbon-iodine bond is more readily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.
The presence of a trifluoromethyl (-CF3) group at the 2-position of the thiophene ring significantly influences the reactivity of the adjacent carbon-bromine bond at the 3-position. The -CF3 group is a strong electron-withdrawing group, which has been shown to facilitate the oxidative addition of palladium to the aryl halide bond in Suzuki-Miyaura coupling reactions.[3] This electronic effect suggests that this compound may exhibit enhanced reactivity compared to unsubstituted 3-bromothiophene.
Table 1: Qualitative Reactivity Comparison of Halogenated Thiophenes in Cross-Coupling Reactions
| Compound | Halogen | Electronic Nature of Substituent | Expected Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| 3-Iodo-2-(trifluoromethyl)thiophene | Iodine | Strongly Electron-Withdrawing | Highest |
| This compound | Bromine | Strongly Electron-Withdrawing | High |
| 3-Chloro-2-(trifluoromethyl)thiophene | Chlorine | Strongly Electron-Withdrawing | Moderate |
| 3-Iodothiophene | Iodine | Neutral | High |
| 3-Bromothiophene | Bromine | Neutral | Moderate |
| 3-Chlorothiophene | Chlorine | Neutral | Low |
Note: This table provides a qualitative comparison based on established chemical principles. Actual reaction yields and rates will be dependent on specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a 3-bromothiophene derivative bearing an electron-withdrawing group. This protocol can serve as a starting point for the optimization of reactions involving this compound.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-formylthiophene with Phenylboronic Acid
Materials:
-
3-Bromo-2-formylthiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromo-2-formylthiophene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
To this suspension, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90°C with vigorous stirring for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-formyl-3-phenylthiophene.
Signaling Pathway and Experimental Workflow Visualization
To provide a broader context for the application of thiophene-containing molecules in drug discovery, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: P2Y12 receptor signaling pathway inhibited by Clopidogrel.[2][4][5]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Comparative Efficacy of 3-Bromo-2-(trifluoromethyl)thiophene Derivatives and Their Non-fluorinated Counterparts: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1][2] This guide provides a comparative analysis of the efficacy of 3-bromo-2-(trifluoromethyl)thiophene derivatives against their non-fluorinated analogs. While direct, head-to-head comparative studies on a single biological target are not extensively available in the public domain, this document synthesizes the well-established principles of trifluoromethyl substitution and provides a framework for evaluating such compounds.
The trifluoromethyl (-CF3) group, in particular, is a powerful tool in drug design. Its strong electron-withdrawing nature, high lipophilicity, and the stability of the carbon-fluorine bond can significantly alter the physicochemical and pharmacological properties of a parent molecule.[2] When substituted at the 2-position of a 3-bromothiophene scaffold, the -CF3 group is expected to influence the molecule's interaction with biological targets differently than a non-fluorinated substituent like a methyl group (-CH3) or a hydrogen atom.
General Principles of Trifluoromethyl Substitution
Replacing a methyl group with a trifluoromethyl group can lead to several key changes:
-
Enhanced Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, which can increase a drug's half-life.[1]
-
Increased Lipophilicity: The -CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[1][2]
-
Altered Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can significantly modify the electron density of the thiophene ring, potentially influencing interactions with target proteins.[2]
-
Improved Binding Affinity: The trifluoromethyl group can enhance binding to biological targets through favorable hydrophobic and electrostatic interactions.[1]
It is important to note, however, that the substitution of a methyl group with a trifluoromethyl group does not universally lead to improved biological activity. A statistical analysis of a large dataset of compound pairs showed that, on average, this substitution does not enhance bioactivity, although in a notable percentage of cases (around 9.19%), it can lead to a significant increase in potency.[2] The specific context of the target protein's binding pocket is a critical determinant of the outcome.
Hypothetical Data Comparison
In the absence of direct experimental data comparing a specific this compound derivative with its non-fluorinated counterpart, the following table presents a hypothetical comparison based on the general principles of trifluoromethyl substitution in the context of anticancer activity. This table illustrates the type of data required for a definitive comparison.
| Compound | Structure | Target | IC50 (µM) | Reference |
| Derivative A (Trifluoromethylated) | This compound derivative | Kinase X | Hypothetical Value: 0.5 | N/A |
| Derivative B (Non-fluorinated) | 3-bromo-2-methylthiophene derivative | Kinase X | Hypothetical Value: 5.0 | N/A |
Experimental Protocols
To empirically determine the comparative efficacy, a series of well-established in vitro assays would be necessary. The following is a detailed protocol for a common cytotoxicity assay used to evaluate the anticancer potential of novel compounds.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
This compound derivative stock solution (in DMSO)
-
Non-fluorinated counterpart stock solution (in DMSO)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against compound concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical signaling pathway that could be targeted by these compounds and a general workflow for their synthesis and evaluation.
References
Safety Operating Guide
Safe Disposal of 3-Bromo-2-(trifluoromethyl)thiophene: A Comprehensive Guide
For laboratory professionals engaged in research and development, the proper management and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Bromo-2-(trifluoromethyl)thiophene, a halogenated heterocyclic compound. Adherence to these protocols is essential for minimizing risks and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). All operations involving this compound or its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A flame-retardant lab coat
Summary of Safety and Disposal Information
The following table summarizes key safety and logistical information for this compound.
| Parameter | Information |
| Chemical Class | Halogenated Organic Compound |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. |
| Handling Location | Certified Chemical Fume Hood. |
| Waste Segregation | Separate from non-halogenated organics, acids, bases, and strong oxidizing agents. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases. |
Step-by-Step Disposal Protocol
The primary and approved method for the disposal of this compound is through a licensed hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Waste Segregation and Collection
Proper segregation is the foundational step in safe chemical waste disposal.
-
Designated Waste Container : Collect all waste containing this compound in a dedicated, chemically compatible container. Glass containers are generally suitable.
-
Halogenated vs. Non-Halogenated : Never mix halogenated organic waste with non-halogenated organic solvents. The disposal methods for these waste streams are significantly different.
-
Avoid Incompatibles : Do not mix this waste with acids, bases, or strong oxidizing agents to prevent potentially hazardous chemical reactions.
Container Labeling
Accurate and clear labeling is a regulatory requirement and crucial for safety.
-
Content Identification : Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name, "this compound."
-
List of Constituents : If the waste is a mixture, list all chemical constituents and their approximate percentages.
-
Hazard Symbols : Include appropriate hazard symbols (e.g., flammable, toxic, irritant) as indicated in the Safety Data Sheet (SDS) for similar compounds.
Waste Storage
Proper storage of the sealed waste container is critical while awaiting collection.
-
Designated Area : Store the container in a designated satellite accumulation area for hazardous waste.
-
Storage Conditions : The storage area should be cool, dry, and well-ventilated, away from sources of heat and ignition.
-
Secondary Containment : It is best practice to use secondary containment to mitigate any potential leaks or spills.
Arranging for Disposal
-
Contact EHS : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow Institutional Procedures : Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste pickup.
Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated; if the spill is not already in a fume hood, increase ventilation to the room.
-
Wear Appropriate PPE : Before addressing the spill, don the required personal protective equipment, including respiratory protection if necessary.
-
Contain the Spill : For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
Collect Contaminated Material : Carefully collect the absorbent material using non-sparking tools and place it into a sealed, appropriately labeled container for hazardous waste disposal.
-
Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be collected and disposed of as hazardous waste.
-
Report the Spill : Report the incident to your institution's EHS department in accordance with established protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 3-Bromo-2-(trifluoromethyl)thiophene
Essential Safety and Handling Guide for 3-Bromo-2-(trifluoromethyl)thiophene
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling this compound. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and management of this chemical in a laboratory setting.
Chemical Identifier:
-
CAS Number: 924818-17-7
Hazard Summary: Based on available data, this compound is a flammable liquid and vapor that is harmful if swallowed. It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1]
| Hazard Classification | GHS Hazard Statement |
| Flammable Liquid | H226: Flammable liquid and vapour |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] Face shields must be used in conjunction with safety glasses or goggles.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness), a flame-retardant and antistatic lab coat, and closed-toe shoes.[2] | Prevents skin contact, which can be harmful and cause irritation.[2] Leather shoes tend to absorb chemicals and may need to be discarded if contaminated.[3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[4] For situations with a risk of aerosol generation or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][4] | Minimizes the risk of inhaling harmful vapors that can cause respiratory irritation.[2][5] The trifluoromethyl group, while generally stable, can pose a risk of releasing toxic fumes like hydrogen fluoride under high heat.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling is crucial for laboratory safety.
1. Preparation:
-
Ensure an eyewash station and safety shower are readily accessible before handling.[2]
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment and reagents before introducing the chemical.
2. Engineering Controls:
-
All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
Use explosion-proof ventilation and electrical equipment due to the flammable nature of the compound.[7][8]
3. Handling:
-
Ground and bond containers and receiving equipment to prevent static discharge.[8]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.[10]
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][8]
-
Keep the container tightly closed in a dry and well-ventilated place.[8][11]
-
Incompatible materials include strong oxidizing agents.[11]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Spill Management:
-
In case of a spill, evacuate the area and remove all ignition sources.[9]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[9]
-
Absorb the spill with an inert, non-combustible material (e.g., sand, earth).
-
Collect the absorbed material into a suitable container for disposal.
3. Final Disposal:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
